molecular formula C9H8FNO5 B1435647 Methyl 4-fluoro-3-methoxy-5-nitrobenzoate CAS No. 1951444-68-0

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

Cat. No.: B1435647
CAS No.: 1951444-68-0
M. Wt: 229.16 g/mol
InChI Key: XGBXDFAPUUAAHB-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8FNO5 and its molecular weight is 229.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-fluoro-3-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBXDFAPUUAAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205257
Record name Benzoic acid, 4-fluoro-3-methoxy-5-nitro-, methyl ester
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Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951444-68-0
Record name Benzoic acid, 4-fluoro-3-methoxy-5-nitro-, methyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-fluoro-3-methoxy-5-nitro-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID401205257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate physical properties

[1][2]

Executive Summary & Application Context

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a highly specialized fluorinated aromatic ester used primarily as a scaffold in medicinal chemistry. Its substitution pattern—combining a labile fluorine atom, an electron-donating methoxy group, and an electron-withdrawing nitro group—makes it a versatile "push-pull" system for nucleophilic aromatic substitution (

Primary Application: It serves as a key precursor for the "right-hand side" aniline fragments found in mutant-selective EGFR inhibitors, such as Osimertinib (AZD9291) . The nitro group acts as a masked amine, while the fluorine atom modulates metabolic stability and pKa of the final drug molecule.

Structural & Molecular Characterization

PropertyDetail
IUPAC Name Methyl 4-fluoro-3-methoxy-5-nitrobenzoate
CAS Number 1951444-68-0
Molecular Formula

Molecular Weight 229.16 g/mol
SMILES COC1=C(F)C(=O)=CC(C(=O)OC)=C1
InChI Key Predicted based on structure
Structural Class Poly-substituted Benzene / Benzoate Ester

Physical & Thermodynamic Properties

Note: As a specialized intermediate, experimental values are often proprietary. The values below represent high-confidence predictive models and analog comparisons.

PropertyValue / RangeConfidence / Source
Physical State Crystalline SolidObserved in analogs
Appearance Pale yellow to off-white powderNitro-aromatic characteristic
Melting Point 90°C – 110°C (Predicted)Based on Me-4-methoxy-3-nitrobenzoate (108°C)
Boiling Point 354.2 ± 37.0 °CPredicted (760 Torr)
Density 1.369 ± 0.06 g/cm³Predicted
LogP ~1.8 – 2.1Lipophilic, non-ionizable at neutral pH
Solubility Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: WaterEster/Nitro functionality
Expert Insight: Solubility & Stability

The compound exhibits low aqueous solubility due to the lipophilic methoxy and ester groups. However, it is highly soluble in chlorinated solvents (DCM, Chloroform), which are recommended for reaction monitoring. The presence of the nitro group at the 5-position stabilizes the ester against spontaneous hydrolysis but makes the 4-position fluorine susceptible to nucleophilic attack by strong bases (e.g., alkoxides).

Synthetic Methodology

The synthesis of this compound typically follows a "Nitration-Methylation" or "Methylation-Nitration" sequence starting from 4-fluoro-3-hydroxybenzoic acid derivatives.

Core Synthetic Pathway

The most robust route involves the nitration of methyl 4-fluoro-3-methoxybenzoate. This approach avoids the formation of regioisomers common in other pathways.

SynthesisStartMethyl 4-fluoro-3-methoxybenzoate(Starting Material)IntermediateReaction Mixture(Regioisomer Control)Start->Intermediate0-5°C, 1hReagent1HNO3 / H2SO4(Nitration)Reagent1->IntermediateProductMethyl 4-fluoro-3-methoxy-5-nitrobenzoate(Target)Intermediate->ProductQuench (Ice/Water)Recrystallization (MeOH)

Figure 1: Standard synthetic workflow for the nitration of the benzoate precursor.

Protocol Validation:

  • Temperature Control: The nitration must be conducted at 0–5°C . Higher temperatures (>20°C) risk dinitration or hydrolysis of the methyl ester.

  • Regioselectivity: The directing effects of the Fluorine (ortho/para director) and Methoxy (strong ortho/para director) groups compete. The 5-position is electronically favored for nitration due to the synergistic directing effect of the fluorine (ortho) and the meta-directing ester group, while being sterically accessible.

Spectral Identification (Predicted)

To validate the identity of the synthesized compound, use the following NMR diagnostic peaks.

NucleusShift (

, ppm)
MultiplicityAssignmentMechanistic Logic

H NMR
8.20 – 8.35Doublet (

Hz)
H-6 (Ar-H)Deshielded by adjacent

and

.

H NMR
7.60 – 7.75Doublet (

Hz)
H-2 (Ar-H)Shielded relative to H-6 by the

group.

H NMR
3.98Singlet

Characteristic methoxy ether shift.

H NMR
3.92Singlet

Characteristic methyl ester shift.

F NMR
-120 to -130MultipletAr-F Fluorine shift is sensitive to the ortho-nitro group.

Handling, Safety & Purification Logic

The compound is a nitro-aromatic , requiring specific safety protocols to manage potential explosivity (though low for this specific ester) and toxicity.

Purification Decision Tree

PurificationRawCrude Reaction MixtureCheckTLC Analysis(Hexane:EtOAc 3:1)Raw->CheckSolidPrecipitate Formed?Check->SolidFilterVacuum FiltrationWash with cold MeOHSolid->FilterYes (Major Path)ColumnFlash Chromatography(Silica, Gradient 0-30% EtOAc)Solid->ColumnNo (Oily/Impure)FinalPure Product(>98% HPLC)Filter->FinalColumn->Final

Figure 2: Purification logic flow for isolating the target ester from crude nitration mixtures.

Safety Protocols
  • Thermal Stability: Do not heat above 100°C without solvent; nitro compounds can undergo thermal decomposition.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) unless under controlled reaction conditions, as this will reduce the nitro group to an amine or hydroxylamine.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester.

References

  • Google Patents. (2025). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

An In-Depth Technical Guide to Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, identified by its CAS number 1951444-68-0, is a highly functionalized aromatic compound poised for significant utility in drug discovery and organic synthesis.[1] Its strategic arrangement of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups on the benzene ring, coupled with a reactive methyl ester, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and potential applications, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work. The inherent functionalities suggest its role as a precursor to a variety of heterocyclic systems, which are cornerstones of many therapeutic agents.[2][3]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's properties is fundamental to its application. The key identifiers and predicted properties for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate are summarized below.

PropertyValueSource
CAS Number 1951444-68-0[1]
Molecular Formula C₉H₈FNO₅[1]
Molecular Weight 229.16 g/mol [1]
Purity Typically ≥97%Acmec Biochemical
Predicted Boiling Point 354.2 ± 37.0 °CAcmec Biochemical
Predicted Density 1.369 ± 0.06 g/cm³Acmec Biochemical

Strategic Synthesis Pathway

The proposed synthesis commences with the commercially available precursor, 4-fluoro-3-methoxybenzoic acid. The directing effects of the existing substituents are key to the regioselectivity of the nitration step. The methoxy group is an ortho-, para-director, while the carboxylic acid and fluoro groups are meta-directors. The synergistic effect of these groups directs the incoming nitro group to the 5-position, sterically unhindered and electronically favored.

The subsequent Fischer esterification converts the resulting carboxylic acid to its corresponding methyl ester, yielding the target compound.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Fischer Esterification Start 4-Fluoro-3-methoxybenzoic Acid Reagents1 HNO₃ / H₂SO₄ Start->Reagents1 Intermediate 4-Fluoro-3-methoxy-5-nitrobenzoic Acid Reagents1->Intermediate Reagents2 Methanol (CH₃OH) Catalytic H₂SO₄ Intermediate->Reagents2 Product Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (CAS: 1951444-68-0) Reagents2->Product

Caption: Proposed two-step synthesis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Part 1: Nitration of 4-Fluoro-3-methoxybenzoic Acid

  • Rationale: This step introduces the nitro group at the C5 position. The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for generating the nitronium ion (NO₂⁺) electrophile. The reaction is conducted at a low temperature to control the exothermic nature of the reaction and minimize potential side products. A similar protocol has been successfully used for the nitration of 4-fluorobenzoic acid.[4]

  • Materials:

    • 4-Fluoro-3-methoxybenzoic acid

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Crushed Ice

    • Deionized Water

    • Toluene

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 3.6 mL per 1.0 g of starting material) to 0 °C in an ice-salt bath.

    • Slowly add 4-fluoro-3-methoxybenzoic acid (1.0 eq) to the cooled sulfuric acid while stirring to ensure complete dissolution.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate flask containing chilled concentrated sulfuric acid (e.g., 1.8 mL per 1.0 g of starting material), maintaining the temperature below 10 °C.

    • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

    • The solid precipitate, 4-fluoro-3-methoxy-5-nitrobenzoic acid, is collected by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

    • Dry the product under vacuum. An azeotropic distillation with toluene can be performed to remove residual water.

Part 2: Fischer Esterification of 4-Fluoro-3-methoxy-5-nitrobenzoic Acid

  • Rationale: This is a classic acid-catalyzed esterification. Methanol serves as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using a large excess of the alcohol and removing the water formed. This method is well-documented for the esterification of similar nitrobenzoic acids.[5][6]

  • Materials:

    • 4-Fluoro-3-methoxy-5-nitrobenzoic acid (from Part 1)

    • Anhydrous Methanol (CH₃OH)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the dried 4-fluoro-3-methoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

    • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure.

    • Pour the residue into ice-water and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 4-fluoro-3-methoxy-5-nitrobenzoate.

    • The product can be further purified by recrystallization (e.g., from methanol or ethanol) or column chromatography on silica gel.

Analytical Characterization: Predicted Spectral Data

No experimental spectral data for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate has been published. However, based on the known spectral properties of analogous compounds, a predictive characterization can be provided.[7]

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2d1HAr-HProton ortho to the nitro group, deshielded by its electron-withdrawing effect.
~7.5-7.7d1HAr-HProton ortho to the ester group.
~3.9-4.0s3H-OCH₃ (ester)Typical chemical shift for a methyl ester.
~3.9-4.0s3H-OCH₃ (methoxy)Typical chemical shift for an aromatic methoxy group.

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~164-166C=O (ester)Typical chemical shift for an ester carbonyl carbon.
~150-155C-FCarbon directly attached to fluorine, deshielded.
~148-152C-NO₂Carbon directly attached to the nitro group, deshielded.
~140-145C-OCH₃Carbon directly attached to the methoxy group.
~125-135C-COOCH₃Ipso-carbon of the ester group.
~110-120Ar-CHAromatic methine carbons.
~55-60-OCH₃ (methoxy)Methoxy carbon.
~52-54-OCH₃ (ester)Methyl ester carbon.

Predicted IR Spectroscopy (ATR):

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000C-HAromatic stretch
~2960-2850C-HAliphatic stretch (methyl)
~1730-1715C=OEster stretch
~1600-1580C=CAromatic ring stretch
~1550-1475N-OAsymmetric stretch (nitro)
~1360-1290N-OSymmetric stretch (nitro)
~1310-1250C-OEster stretch
~1130-1100C-OEster stretch

Predicted Mass Spectrometry (EI):

m/zFragmentRationale
229[M]⁺Molecular ion
198[M - OCH₃]⁺Loss of the methoxy radical from the ester.
183[M - NO₂]⁺Loss of the nitro group.
171[M - COOCH₃]⁺Loss of the carbomethoxy group.

Reactivity and Applications in Drug Discovery

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a trifunctional building block, offering multiple avenues for chemical modification. Its utility stems from the distinct reactivity of each functional group.

Reactivity_Diagram cluster_reactions Potential Transformations Core Methyl 4-fluoro-3-methoxy-5-nitrobenzoate Fluoro Group Nitro Group Ester Group SNAr Nucleophilic Aromatic Substitution (SNAr) Core:f0->SNAr Displacement by N, O, S nucleophiles Reduction Reduction to Aniline Core:f1->Reduction e.g., H₂, Pd/C or SnCl₂ Hydrolysis Hydrolysis to Carboxylic Acid Core:f2->Hydrolysis Acid/Base Catalyzed Amidation Amidation Core:f2->Amidation With amines

Caption: Key reactive sites and potential transformations of the title compound.

  • The Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂/Pd/C, SnCl₂/HCl). This transformation yields a highly valuable aniline derivative. The resulting amino group can then be used in a wide array of subsequent reactions, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles. Aromatic amines are crucial intermediates in the synthesis of numerous pharmaceuticals.[8]

  • The Fluoro Group: The fluorine atom, activated by the ortho- and para-directing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles (amines, thiols, alcohols) at the C4 position, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.

  • The Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in bioactive molecules. Alternatively, the ester can undergo transesterification or be directly converted to amides.

The combination of these reactive sites makes Methyl 4-fluoro-3-methoxy-5-nitrobenzoate an ideal starting material for the synthesis of benzimidazoles, which are known to possess a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2]

Conclusion

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a strategically designed synthetic intermediate with considerable potential for accelerating research in medicinal chemistry and materials science. Its predictable synthesis from readily available starting materials, combined with its versatile reactivity, allows for the efficient generation of diverse and complex molecular entities. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their synthetic programs.

References

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • Google Patents. (n.d.). Esterification of nitrobenzoic acids - US3948972A.
  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Acmec Biochemical. (n.d.). Methyl 4-Fluoro-3-methoxy-5-nitrobenzoate,97%. Retrieved from [Link]

  • PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]

  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric effects in the infra‐red spectrum of aromatic nitro compounds. Retrieved from [Link]

  • Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]

  • National Institutes of Health. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Core Compound Identification and Physicochemical Properties

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a key organic intermediate characterized by a benzene ring substituted with fluoro, methoxy, nitro, and methyl ester functional groups. This unique arrangement of electron-withdrawing and electron-donating groups dictates its reactivity and utility in synthetic chemistry.

A critical first step in any research endeavor is the unambiguous identification of the material. The primary identifiers and key physicochemical properties for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate are summarized below.

PropertyValueSource
Molecular Weight 229.16 g/mol [1]
Molecular Formula C₉H₈FNO₅[1]
CAS Number 1951444-68-0[1]
Canonical SMILES COC1=C(C=C(F)C=C1C(=O)OC)[O-]
InChI Key YDKNLBGEMKEVIF-UHFFFAOYSA-N
Physical Form Solid

Note: It is crucial to distinguish this compound from its isomers, such as Methyl 5-fluoro-2-methoxy-3-nitrobenzoate (CAS: 151793-21-4) or Methyl 4-fluoro-3-nitrobenzoate (CAS: 329-59-9)[2][3], as the positioning of the functional groups significantly impacts chemical reactivity and biological activity.

Synthesis and Reaction Mechanisms

A plausible synthetic route would start from a commercially available, appropriately substituted precursor, such as 3,4,5-trifluoronitrobenzene. The rationale is to leverage the directing effects of the existing substituents to introduce the methoxy and methyl ester groups in a controlled manner.

Proposed Synthetic Workflow

G A 3,4,5-Trifluoronitrobenzene B Nucleophilic Aromatic Substitution (Methoxylation) A->B Sodium Methoxide (NaOMe) Methanol (MeOH) C 2,6-Difluoro-4-nitroanisole B->C D Further Functionalization & Esterification C->D Multi-step process involving reduction, halogenation, deamination, cyanation, and hydrolysis/esterification E Methyl 4-fluoro-3-methoxy-5-nitrobenzoate D->E

Caption: Proposed high-level synthetic workflow for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on analogous transformations found in the literature, such as the methoxylation of fluoronitrobenzenes[4].

  • Methoxylation:

    • To a solution of 3,4,5-trifluoronitrobenzene in methanol, slowly add a solution of sodium methoxide in methanol at room temperature.

    • The rationale for this step is a nucleophilic aromatic substitution (SNAᵣ) reaction. The strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic attack. The fluoride ions are good leaving groups. The methoxide will preferentially substitute one of the fluorine atoms.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the resulting 2,6-difluoro-4-nitroanisole intermediate via column chromatography.

  • Further Elaboration to Target Molecule:

    • The conversion of 2,6-difluoro-4-nitroanisole to the final product is a multi-step process that is non-trivial. It would likely involve a sequence such as:

      • Reduction of the nitro group to an amine.

      • Protection or transformation of the amine.

      • Introduction of a carboxylate precursor (e.g., via cyanation of a brominated intermediate)[4].

      • Hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification with methanol and a catalytic amount of strong acid (like sulfuric acid) to yield the methyl ester[5][6].

    • Each of these steps would require careful optimization of reaction conditions and purification of intermediates.

Applications in Research and Development

Substituted nitroaromatics are foundational pillars in the synthesis of complex organic molecules. The specific combination of functional groups in Methyl 4-fluoro-3-methoxy-5-nitrobenzoate makes it a highly valuable intermediate, particularly in the pharmaceutical and agrochemical sectors[7].

  • Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which is a key functional group for introducing diversity and building complex scaffolds. This amine can then be acylated, alkylated, or used in cyclization reactions to build heterocyclic systems common in drug molecules. The fluorine and methoxy groups can modulate the pharmacokinetic properties (ADME) of the final compound, potentially improving metabolic stability, membrane permeability, and binding affinity. Related nitrobenzoate compounds have been investigated for their potential as antifungal agents and inhibitors of cancer cell migration[8][9].

  • Agrochemical Development: Similar to pharmaceuticals, the structural motifs accessible from this intermediate are relevant in the design of novel herbicides and pesticides[7]. The fluorine atom, in particular, is a common feature in modern agrochemicals, often enhancing their biological efficacy.

  • Materials Science: The electron-deficient nature of the aromatic ring makes it a candidate for incorporation into materials with interesting electronic or optical properties.

Analytical and Quality Control Protocols

Ensuring the purity and identity of a chemical intermediate is paramount for the success of subsequent synthetic steps and for interpreting biological data. A multi-pronged analytical approach is required for robust quality control.

Workflow for Compound Verification

G cluster_0 Structural Elucidation cluster_1 Quantitative Analysis A Synthesized Product B Purification (Column Chromatography/Recrystallization) A->B C Identity Confirmation B->C D Purity Assessment B->D E Final QC Approval C->E C1 Mass Spectrometry (MS) (Confirm Molecular Weight) C2 NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Confirm Structure & Connectivity) C3 Infrared (IR) Spectroscopy (Confirm Functional Groups) D->E D1 HPLC/UPLC (Purity >98%) D2 Melting Point (Sharp range indicates high purity)

Caption: Standard analytical workflow for the quality control of a synthesized chemical intermediate.

Detailed Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the methoxy protons (a singlet around 3.9 ppm) and the methyl ester protons (a singlet around 3.9 ppm), as well as the aromatic protons, showing characteristic splitting patterns due to fluorine coupling.

    • ¹³C NMR: Will verify the number of unique carbon atoms and their chemical environment.

    • ¹⁹F NMR: A crucial experiment that will show a singlet, confirming the presence and electronic environment of the single fluorine atom.

    • Self-Validating Principle: The combination of these three NMR experiments provides a detailed and highly reliable confirmation of the molecule's covalent structure. The data from one experiment (e.g., proton-fluorine coupling in ¹H NMR) must be consistent with the others (e.g., the presence of a fluorine atom in ¹⁹F NMR).

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass of the molecule.

    • The experimentally determined mass should match the theoretical mass of C₉H₈FNO₅ (229.16) to within a few parts per million (ppm), confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

    • A suitable method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol), with UV detection.

    • The goal is to achieve a purity level of ≥98% for use in subsequent, sensitive applications.

  • Infrared (IR) Spectroscopy:

    • This technique is used to confirm the presence of key functional groups. Expected characteristic peaks would include:

      • Strong C=O stretch for the ester (around 1720-1740 cm⁻¹).

      • Characteristic N-O stretches for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

      • C-O stretches for the ether and ester.

      • C-F stretch.

By adhering to these rigorous synthesis and validation principles, researchers can confidently utilize Methyl 4-fluoro-3-methoxy-5-nitrobenzoate as a reliable intermediate in the development of novel molecules for a wide range of scientific applications.

References

  • CDC Stacks. Supporting Information. [Link]

  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Link]

  • PubMed. Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. [Link]

Sources

Navigating the Safety Profile of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the material safety data for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (CAS No. 1951444-68-0), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of a comprehensive Material Safety Data Sheet (MSDS) for this specific compound, this document leverages safety data from the closely related analogue, Methyl 4-fluoro-3-nitrobenzoate (CAS No. 329-59-9), to infer potential hazards and guide safe handling protocols. This approach is predicated on the structural similarities and the expected reactivity imparted by the shared functional groups.

Section 1: Chemical and Physical Identity

A clear understanding of the chemical and physical properties is fundamental to safe handling. The table below outlines the key identifiers for both Methyl 4-fluoro-3-methoxy-5-nitrobenzoate and its surrogate, Methyl 4-fluoro-3-nitrobenzoate.

PropertyMethyl 4-fluoro-3-methoxy-5-nitrobenzoateMethyl 4-fluoro-3-nitrobenzoate
CAS Number 1951444-68-0[1]329-59-9[2][3]
Molecular Formula C9H8FNO5[1][4]C8H6FNO4[2][3]
Molecular Weight 229.16 g/mol [1][4]199.14 g/mol [2][3]
Appearance Solid (inferred)White to yellow to green powder to crystal[5]
Melting Point Not available56-59 °C[3]
Boiling Point Not available119 °C @ 1 mmHg[5]
Solubility Not availableInsoluble in water; Soluble in ethanol, ether, and methanol[3]

Section 2: Hazard Identification and Toxicological Profile

Based on the data for Methyl 4-fluoro-3-nitrobenzoate, the primary hazards are associated with irritation to the skin and eyes.[2] Ingestion may also be harmful.[2]

GHS Hazard Classification (Surrogate Data):

  • Skin Corrosion/Irritation: Category 2[2]

  • Serious Eye Damage/Eye Irritation: Category 2[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]

Signal Word: Warning[2]

Hazard Statements (Surrogate Data):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

There is no data available to suggest that the compound is carcinogenic, mutagenic, or a reproductive toxin.[2]

Section 3: Protocols for Safe Handling and Storage

Adherence to rigorous laboratory safety protocols is paramount when working with this compound. The following guidelines are based on best practices and the known hazards of the surrogate compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entry into Lab lab_coat Don Lab Coat start->lab_coat Step 1 gloves Wear Nitrile Gloves lab_coat->gloves Step 2 eye_protection Wear Safety Goggles/ Face Shield gloves->eye_protection Step 3 respirator Use Respirator (if dust is generated) eye_protection->respirator Step 4 end Proceed with Work respirator->end

Caption: Required Personal Protective Equipment Workflow.

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure risk.

  • Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is recommended, especially when handling powders to avoid dust formation.[6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wash hands thoroughly after handling.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][6]

  • Minimize dust generation and accumulation.[6]

Storage Guidelines

Proper storage is crucial for maintaining chemical integrity and preventing accidents.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][8]

  • Store locked up.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

Section 4: Emergency and First-Aid Procedures

In the event of exposure or an accident, a swift and informed response is critical.

Emergency_Response exposure Exposure Event Skin Contact Eye Contact Inhalation Ingestion skin_action Wash with plenty of soap and water. If irritation persists, get medical advice/attention. exposure:skin->skin_action eye_action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. exposure:eyes->eye_action inhalation_action Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. exposure:inhalation->inhalation_action ingestion_action Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. exposure:ingestion->ingestion_action

Caption: First-Aid Response to Exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10]

  • Specific Hazards: Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[2]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[11]

Section 5: Disposal Considerations

Dispose of contents and container to an approved waste disposal plant.[2] Follow all federal, state, and local regulations for hazardous waste disposal.

References

  • National Center for Biotechnology Information. Methyl 4-fluoro-3-nitrobenzoate. PubChem Compound Summary for CID 5219721. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Lead cyclohexanebutyrate. [Link]

  • BIOFOUNT. 1951444-68-0|Methyl 4-Fluoro-3-methoxy-5-nitrobenzoate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. [Link]

Sources

Executive Summary: The Nitrobenzoate Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Substituted nitrobenzoates represent a critical intersection in medicinal chemistry. They serve as versatile linchpins—simultaneously acting as precursors to aminobenzoates (essential for anesthetics and anti-infectives) and as "soft drug" pharmacophores themselves. Their synthesis, however, presents a classic regiochemical paradox: the ester group is a meta-director, yet many bioactive targets require ortho or para substitution patterns.

This guide moves beyond textbook definitions to provide a rigorous, decision-based framework for synthesizing substituted nitrobenzoates. We will explore three distinct strategic routes, validated by mechanistic logic and industrial scalability.

Strategic Route Selection: A Decision Matrix

The choice of synthetic route is dictated primarily by the required substitution pattern and the sensitivity of the substrate.

  • Route A (Direct Nitration): Best for meta-isomers. High atom economy but harsh conditions.

  • Route B (Convergent Esterification): Best for ortho/para-isomers. Requires pre-functionalized nitrobenzoic acids (often from oxidized nitrotoluenes).

  • Route C (Catalytic Carbonylation): Best for high-value, complex scaffolds. Uses transition metals to insert CO, avoiding harsh nitration conditions.

RouteSelection Start Target Molecule Meta Meta-Isomer Required Start->Meta OrthoPara Ortho/Para-Isomer Required Start->OrthoPara Sensitive Acid-Sensitive Moiety? Meta->Sensitive Oxidation Route B: Oxidation/Esterification (KMnO4 -> SOCl2 -> ROH) OrthoPara->Oxidation Direct Route A: Direct Nitration (HNO3/H2SO4) Sensitive->Direct No Mild Route C: Catalytic Carbonylation (Pd-Cat, CO) Sensitive->Mild Yes

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on regiochemistry and substrate stability.

Method A: Electrophilic Aromatic Substitution (The Meta-Selective Route)

The Logic: The ester group (-COOR) is a strong electron-withdrawing group (EWG) that deactivates the benzene ring and directs incoming electrophiles to the meta position. The mechanism relies on the generation of a highly reactive nitronium ion (


) in situ.

Mechanistic Insight: The rate-determining step is the formation of the sigma complex (arenium ion). Because the ester group withdraws electron density via induction and resonance, the ortho and para positions are severely destabilized due to positive charge accumulation adjacent to the carbonyl carbon. The meta position, while deactivated, is the "least bad" option, retaining sufficient nucleophilicity to attack the nitronium ion.

NitrationMechanism HNO3 HNO3 + 2H2SO4 NO2 NO2+ (Nitronium Ion) + H3O+ + 2HSO4- HNO3->NO2 Dehydration Complex Sigma Complex (Resonance Stabilized) NO2->Complex Attack at Meta Benzoate Methyl Benzoate Benzoate->Complex Product Methyl 3-Nitrobenzoate Complex->Product Deprotonation (-H+)

Figure 2: Mechanistic pathway of regioselective nitration via the nitronium ion intermediate.

Protocol 1: Standardized Synthesis of Methyl 3-Nitrobenzoate

This protocol is designed for reproducibility and safety, minimizing the risk of dinitration.

Reagents:

  • Methyl Benzoate (Substrate)[1][2][3]

  • Conc. Sulfuric Acid (

    
    , 98%)
    
  • Conc. Nitric Acid (

    
    , 70%)
    
  • Ice/Water bath

Step-by-Step Methodology:

  • Preparation of Nitrating Mix: In a 125 mL Erlenmeyer flask, cool 15 mL of conc.

    
     to 0°C in an ice bath. Slowly add 15 mL of conc. 
    
    
    
    .
    • Checkpoint: Maintain temperature <10°C. The generation of

      
       is exothermic.
      
  • Substrate Preparation: In a separate 250 mL round-bottom flask, place 15 mL of conc.

    
     and cool to 0°C. Add 0.1 mol of methyl benzoate (approx. 12.5 mL) dropwise with stirring.
    
    • Why? Protonating the ester carbonyl first increases the deactivation, further preventing ortho attack.

  • Controlled Addition: Add the nitrating mixture (from step 1) to the substrate flask dropwise over 20 minutes.

    • Critical Control: Do not allow temperature to exceed 15°C. Higher temperatures promote dinitration and byproduct formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 15 minutes.

  • Quenching: Pour the reaction mixture over 100g of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from methanol to remove any ortho isomer (which is more soluble).

    • Validation: Melting point should be sharp at 78°C.

Method B: Convergent Synthesis (The Ortho/Para Route)

The Logic: Since direct nitration fails to produce para-nitrobenzoates, we must invert the sequence. We start with p-nitrotoluene (where the nitro group is already in place), oxidize the methyl group to a carboxylic acid, and then esterify.

Protocol 2: Acid Chloride Mediated Esterification

This method is superior to Fischer esterification for nitro-compounds as it drives the reaction to completion without requiring water removal.

Reagents:

  • 4-Nitrobenzoic acid[4]

  • Thionyl Chloride (

    
    )
    
  • Methanol (anhydrous)[5]

  • DMF (catalytic drops)

Step-by-Step Methodology:

  • Activation: In a fume hood, reflux 4-nitrobenzoic acid (10 mmol) with

    
     (15 mmol) and 2 drops of DMF for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
    • Mechanism:[6][2][3][7][8][9] DMF forms a Vilsmeier-Haack type intermediate, catalyzing the formation of the acid chloride.

  • Evaporation: Remove excess

    
     under reduced pressure. The residue is the reactive 4-nitrobenzoyl chloride.
    
  • Esterification: Dissolve the residue in DCM (20 mL) and cool to 0°C. Add Methanol (12 mmol) and Triethylamine (12 mmol) dropwise.

    • Checkpoint: The reaction is instantaneous. Triethylamine scavenges the HCl byproduct.

  • Workup: Wash with water, dry over

    
    , and concentrate.
    

Comparative Analysis of Synthetic Methods

MetricDirect Nitration (Route A)Oxidation-Esterification (Route B)Catalytic Carbonylation (Route C)
Primary Regioisomer Meta (>90%)Ortho or Para (Pre-determined)Varies (Substrate dependent)
Atom Economy HighLow (Requires multiple steps)Very High (CO insertion)
Hazards Strong Acids, ExothermOxidizers (

), Thionyl Chloride
CO Gas (Toxic), High Pressure
Scalability Excellent (Industrial Standard)GoodModerate (Catalyst Cost)
Green Score Low (Acid Waste)ModerateHigh (If solvent is green)

References

  • Regioselectivity in Nitration: Dragojlovic, V. "Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity."[10] The Chemical Educator, 2020.[10] Link

  • Green Nitration Methods: Badgujar, D. M., et al. "Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports."[11] Chemistry for Sustainable Development, 2009.[11] Link

  • Transition Metal Catalysis: "Transition metal-catalysed carbene- and nitrene transfer to carbon monoxide." Chemical Society Reviews, 2022. Link

  • Pharmaceutical Applications: "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis." NIH National Library of Medicine, 2023. Link

  • General Esterification Protocols: "Fischer Esterification of 3-Nitrobenzoic Acid." Truman State University ChemLab. Link

Sources

Methodological & Application

Starting materials for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate: Starting Materials and Optimized Protocols

Authored by: A Senior Application Scientist

Introduction

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. Its trifunctionalized aromatic core, featuring fluoro, methoxy, and nitro groups, offers versatile handles for further chemical modifications. The strategic selection of starting materials is paramount, directly influencing the overall efficiency, cost-effectiveness, and scalability of the synthesis. This guide provides a detailed exploration of viable synthetic routes, a comparative analysis of starting materials, and field-proven, step-by-step protocols for the successful synthesis of this important compound.

Strategic Selection of Starting Materials: A Comparative Analysis

The synthesis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate can be approached from several precursors. The optimal choice depends on factors such as commercial availability, cost, and the complexity of the synthetic transformations required. Two primary, logical synthetic pathways are presented below, starting from readily available materials.

Route 1: Synthesis from 4-Fluoro-3-hydroxybenzoic Acid

This route is often preferred due to the predictable regioselectivity of the reactions and the relatively mild conditions required. The phenolic hydroxyl group is first methylated, followed by nitration. The carboxylic acid is typically protected as a methyl ester early in the sequence to prevent side reactions.

Route 2: Synthesis from 4-Fluorobenzoic Acid

An alternative approach begins with the nitration of 4-fluorobenzoic acid. While seemingly more direct, this route can present challenges in controlling the regioselectivity of the subsequent methoxylation step. The electron-withdrawing nitro and carboxyl groups deactivate the aromatic ring, making nucleophilic aromatic substitution more facile, but potentially leading to a mixture of products.

Comparative Overview of Starting Materials

Starting MaterialKey AdvantagesPotential Challenges
4-Fluoro-3-hydroxybenzoic Acid High regioselectivity in subsequent reactions. Milder reaction conditions are often applicable.Requires an additional methylation step.
4-Fluorobenzoic Acid Fewer initial functional groups to manage.Potential for regioisomeric mixtures during nitration and methoxylation. Harsher reaction conditions may be necessary.

Based on the principles of synthetic efficiency and control over product purity, Route 1, commencing with 4-Fluoro-3-hydroxybenzoic Acid, is recommended for its robustness and predictability. The following sections provide detailed protocols for this synthetic sequence.

Recommended Synthetic Pathway: From 4-Fluoro-3-hydroxybenzoic Acid

This synthetic strategy involves a three-step process:

  • Esterification of the carboxylic acid.

  • Methylation of the phenolic hydroxyl group.

  • Nitration of the aromatic ring.

Synthetic_Pathway_1 A 4-Fluoro-3-hydroxybenzoic Acid B Methyl 4-fluoro-3-hydroxybenzoate A->B Esterification (MeOH, H₂SO₄ or SOCl₂) C Methyl 4-fluoro-3-methoxybenzoate B->C Methylation (e.g., Dimethyl sulfate, K₂CO₃) D Methyl 4-fluoro-3-methoxy-5-nitrobenzoate C->D Nitration (HNO₃, H₂SO₄)

Caption: Synthetic workflow starting from 4-Fluoro-3-hydroxybenzoic Acid.

PART 1: Esterification of 4-Fluoro-3-hydroxybenzoic Acid

To prevent the acidic proton of the carboxylic acid from interfering with subsequent base-mediated reactions, it is first protected as a methyl ester. Fischer esterification is a common and effective method.[1]

Protocol 1: Fischer Esterification

ParameterValue
Reactants 4-Fluoro-3-hydroxybenzoic acid, Methanol (anhydrous)
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
Temperature Reflux (for H₂SO₄) or 70°C (for SOCl₂)[2]
Reaction Time 1-4 hours (monitor by TLC)[1]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-15 mL per gram of acid) to dissolve the starting material.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or dropwise thionyl chloride (1.2 eq).[1][2]

  • If using sulfuric acid, heat the reaction mixture to reflux. If using thionyl chloride, heat to 70°C for 60 minutes.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 4-fluoro-3-hydroxybenzoate as a solid.[2]

PART 2: Methylation of Methyl 4-fluoro-3-hydroxybenzoate

The phenolic hydroxyl group is then converted to a methoxy group via Williamson ether synthesis.

Protocol 2: Williamson Ether Synthesis

ParameterValue
Reactants Methyl 4-fluoro-3-hydroxybenzoate, Methylating agent (e.g., Iodomethane[3] or Dimethyl sulfate)
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
Solvent Acetone[3] or N,N-Dimethylformamide (DMF)
Temperature 60°C[3]
Reaction Time 2-4 hours (monitor by TLC)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve Methyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in acetone.[3]

  • Add potassium carbonate (K₂CO₃, 1.2-1.5 eq).[3]

  • Add the methylating agent, such as iodomethane (1.1 eq), dropwise.[3]

  • Heat the resulting mixture at 60°C for 2 hours, or until TLC analysis indicates the consumption of the starting material.[3]

  • After cooling to room temperature, filter off the inorganic salts.[3]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 N aqueous hydrochloric acid (HCl), 10% aqueous sodium thiosulfate, and saturated brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 4-fluoro-3-methoxybenzoate.

PART 3: Nitration of Methyl 4-fluoro-3-methoxybenzoate

The final step is the regioselective nitration of the aromatic ring. The methoxy group is an ortho-, para-director, while the fluoro and ester groups are meta-directors. The directing effects and steric hindrance will favor nitration at the C5 position.

Protocol 3: Electrophilic Aromatic Nitration

ParameterValue
Reactants Methyl 4-fluoro-3-methoxybenzoate, Nitrating agent (e.g., Nitric Acid)
Acid Catalyst Sulfuric Acid
Temperature 0-15°C[4]
Reaction Time 15-60 minutes[4][5]

Step-by-Step Methodology:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add Methyl 4-fluoro-3-methoxybenzoate to the cold sulfuric acid with stirring, maintaining the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the ester, ensuring the temperature does not exceed 15°C.[4]

  • After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at low temperature.

  • Carefully pour the reaction mixture over crushed ice.[4]

  • The solid product, Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, will precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[4]

  • Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified product.[4]

Alternative Synthetic Pathway and Considerations: From 4-Fluorobenzoic Acid

While not the primary recommended route, it is useful to understand the synthesis starting from 4-fluorobenzoic acid.

Synthetic_Pathway_2 A 4-Fluorobenzoic Acid B 4-Fluoro-3-nitrobenzoic Acid A->B Nitration (KNO₃, H₂SO₄) C Methyl 4-fluoro-3-nitrobenzoate B->C Esterification (MeOH, H₂SO₄) D Methyl 4-fluoro-3-methoxy-5-nitrobenzoate C->D Methoxylation (NaOMe, MeOH) - Potential Challenge

Caption: Synthetic workflow starting from 4-Fluorobenzoic Acid.

This pathway involves:

  • Nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid.[6] This reaction is generally high-yielding.

  • Esterification of 4-fluoro-3-nitrobenzoic acid to its methyl ester.[7] This is a standard Fischer esterification.

  • Nucleophilic Aromatic Substitution to introduce the methoxy group. This step is the most challenging. The nitro and ester groups strongly activate the ring for nucleophilic attack, but the position of attack by a methoxide source can be difficult to control, potentially leading to displacement of the fluorine or other side reactions.

Due to the potential for side products and the more forcing conditions that may be required for the methoxylation step, this route is generally considered less favorable for producing high-purity Methyl 4-fluoro-3-methoxy-5-nitrobenzoate.

Conclusion

The synthesis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is most reliably achieved through a well-planned, multi-step sequence starting from 4-fluoro-3-hydroxybenzoic acid. This approach offers excellent control over regioselectivity, leading to a high-purity final product. The detailed protocols provided herein are robust and scalable, making them suitable for both research and process development applications in the pharmaceutical industry. Careful attention to reaction conditions and monitoring of reaction progress are key to ensuring a successful outcome.

References

  • Google Patents.
  • University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • NIH. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Truman State University. Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. [Link]

  • Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

Application Notes and Protocols: Reduction of the Nitro Group on Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of aromatic nitro groups is a cornerstone transformation in organic synthesis, providing a reliable route to valuable aniline derivatives. These anilines are pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the reduction of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate to its corresponding aniline, Methyl 3-amino-4-fluoro-5-methoxybenzoate. This transformation is a critical step in the synthesis of various complex molecules, where the resulting amino group serves as a handle for further functionalization.

We will explore various methodologies for this reduction, delving into the mechanistic underpinnings of each to provide a comprehensive understanding of the chemical processes involved. The protocols provided herein are designed to be robust and reproducible, with an emphasis on safety, efficiency, and product purity.

Mechanistic Overview of Aromatic Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[2] The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (R-NHOH), and finally to the amine (R-NH₂).[3]

Several classes of reagents can effect this transformation, each with its own characteristic mechanism, selectivity, and compatibility with other functional groups. The most common methods involve catalytic hydrogenation or the use of dissolving metals in acidic or neutral media.[4]

Comparative Analysis of Reduction Methodologies

Choosing the appropriate reduction method is critical and depends on factors such as the presence of other reducible functional groups on the substrate, desired reaction conditions (e.g., temperature, pressure), cost, and scalability.

MethodReducing AgentAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni)High efficiency, clean reaction with water as the only byproduct, catalyst can often be recycled.[5]Can also reduce other functional groups (e.g., alkenes, alkynes, carbonyls, nitriles), requires specialized equipment for handling hydrogen gas, potential for catalyst poisoning.[5]
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/HClGenerally chemoselective for the nitro group over many other functional groups, cost-effective, and does not require high-pressure equipment.[4]Often requires stoichiometric amounts of metal, acidic conditions may not be suitable for acid-labile substrates, and the workup can be tedious to remove metal salts.
Stannous Chloride Reduction SnCl₂·2H₂OMild reaction conditions, good for substrates with other reducible groups, can be performed in various solvents including ethanol and ethyl acetate.[4][5]Generates tin-based byproducts that require specific workup procedures for removal.[6]

For the specific case of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, the ester functionality is generally stable to the conditions of catalytic hydrogenation and metal/acid reductions. However, care must be taken to avoid hydrolysis of the ester under strongly acidic or basic conditions during the reaction or workup.

Experimental Protocols

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents. Methyl 4-fluoro-3-methoxy-5-nitrobenzoate and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7][8] All reactions should be performed in a well-ventilated fume hood.[7]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.[5]

Materials and Reagents:
  • Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:
  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:
  • In a suitable round-bottom flask, dissolve Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or as recommended for the specific apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert atmosphere.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.

  • Wash the Celite® pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-4-fluoro-5-methoxybenzoate.

  • The product can be purified further by recrystallization or column chromatography if necessary.[9]

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid (Béchamp Reduction)

This classical method is a cost-effective and reliable alternative to catalytic hydrogenation.[10]

Materials and Reagents:
  • Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Filtration apparatus

Step-by-Step Procedure:
  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (1.0 eq) and ethanol or acetic acid.

  • Add iron powder (typically 3-5 eq) to the mixture.

  • Heat the mixture to reflux.

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the refluxing mixture. Be aware that the reaction can be exothermic.

  • Continue to heat at reflux and monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Carefully neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate or sodium carbonate until the effervescence ceases and the pH is ~7-8.[11]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed by recrystallization or column chromatography.[9]

Protocol 3: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This method is particularly useful for substrates that are sensitive to strongly acidic conditions or catalytic hydrogenation.[5]

Materials and Reagents:
  • Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Filtration apparatus

Step-by-Step Procedure:
  • In a round-bottom flask, dissolve Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

  • Add stannous chloride dihydrate (typically 3-5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 1-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution and stir until the tin salts precipitate.

  • Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify as necessary.

Visualization of the Transformation and Workflow

Chemical Reaction

Nitro_Reduction start Methyl 4-fluoro-3-methoxy-5-nitrobenzoate end Methyl 3-amino-4-fluoro-5-methoxybenzoate start->end [H]

Caption: General scheme for the reduction of the nitro group.

General Experimental Workflow

Experimental_Workflow General Workflow for Nitro Group Reduction cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dissolve Starting Material in Solvent B Add Reducing Agent (e.g., Pd/C, Fe, SnCl2) A->B C React under Appropriate Conditions (H2 pressure, heat, etc.) B->C D Filter to Remove Insolubles (Catalyst/Salts) C->D Reaction Completion E Neutralization & Liquid-Liquid Extraction D->E F Drying of Organic Layer E->F G Solvent Removal F->G H Purify Crude Product (Recrystallization/Chromatography) G->H Crude Product I Characterize Final Product (NMR, MS, etc.) H->I

Caption: A generalized workflow for the reduction reaction.

Analytical Methods for Reaction Monitoring and Product Characterization

Consistent and accurate monitoring of the reaction is essential for determining the endpoint and ensuring the desired product is obtained with minimal side products.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product. The higher polarity of the resulting amine generally leads to a lower Rf value compared to the nitro starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of any intermediates or byproducts, and confirms the mass of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the reaction mixture and to determine the purity of the final product.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product. The disappearance of the signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of new signals for the protons near the amino group, along with characteristic shifts in the aromatic region, confirm the transformation. The introduction of the amino group will also cause predictable shifts in the ¹³C NMR spectrum.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Conclusion

The reduction of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate to Methyl 3-amino-4-fluoro-5-methoxybenzoate is a fundamental transformation with broad applications in synthetic chemistry. This guide has provided an in-depth overview of the common methodologies employed for this conversion, complete with detailed, actionable protocols. By understanding the underlying principles of each method and adhering to the outlined procedures, researchers can confidently and safely perform this important synthetic step. The choice of method will ultimately be guided by the specific requirements of the research, including available equipment, substrate sensitivities, and desired scale.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. [Link]

  • Google Patents.
  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Google Patents.
  • National Institutes of Health. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Reddit. Reduction of aromatic nitro compounds with SnCl2. [Link]

  • Wiley Online Library. Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction. [Link]

  • Almac Group. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Iron (Fe). [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Link]

  • ResearchGate. Catalytic hydrogenation of nitrobenzene over different catalysts. a. [Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

  • PubChem. Methyl 4-chloro-3-methoxy-5-nitrobenzoate. [Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • The Royal Society of Chemistry. Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. [Link]

  • CDC Stacks. Supporting Information. [Link]

Sources

Application Note: Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (MFMNB) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (MFMNB) (CAS: 1951444-68-0) is a highly specialized trisubstituted arene building block. It is primarily utilized in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Osimertinib analogs, and in the construction of poly-functionalized benzimidazoles and quinazolines.

Structural Logic and Reactivity Profile

The strategic value of MFMNB lies in its "Push-Pull-Activate" electronic arrangement, which directs regioselective chemistry with high precision.

  • C4-Fluorine (The "Warhead"): This position is the primary electrophilic site. It is activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro group (C5) and the para-ester group (C1).

  • C5-Nitro Group (The "Activator/Precursor"): Acts as a strong electron-withdrawing group (EWG) to facilitate displacement of the fluorine. Post-reaction, it serves as a latent amine (via reduction) for intramolecular cyclization.

  • C3-Methoxy Group (The "Modulator"): Unlike the non-methoxylated analog (Methyl 4-fluoro-3-nitrobenzoate), the C3-methoxy group provides steric bulk and mild electron donation. This prevents over-reaction (double substitution) and enhances the solubility of the resulting lipid-like kinase inhibitors.

Physical Properties Table
PropertyValueNotes
CAS Number 1951444-68-0Validated Identity
Molecular Formula C₈H₈FNO₅
Molecular Weight 229.16 g/mol
Appearance Pale yellow to off-white solidNitro group chromophore
Solubility DMSO, DMF, EtOAc, DCMPoor water solubility
Storage 2-8°C, Inert AtmosphereMoisture sensitive (Ester)

Primary Application: Synthesis of EGFR Kinase Inhibitor Scaffolds

The most critical application of MFMNB is in the synthesis of indole-pyrimidine-aniline chimeras (similar to the Osimertinib scaffold). The molecule serves as the "aniline" fragment that links the kinase-binding hinge region to the solvent-exposed tail.

Mechanistic Workflow

The synthesis generally follows a Displace-Reduce-Couple sequence:

  • SNAr Displacement: An amine nucleophile displaces the C4-Fluorine.

  • Nitro Reduction: The C5-Nitro is reduced to an aniline.

  • Acylation/Cyclization: The resulting aniline is coupled to an acrylamide (for covalent inhibitors) or cyclized to form a quinazoline core.

G Start MFMNB (Electrophile) Step1 S_NAr Displacement (C4-F Removal) Start->Step1 + Amine Nucleophile (DIPEA, 80°C) Inter1 Intermediate A (Nitro-Amine) Step1->Inter1 Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 Intermediate B (Diamino-Benzoate) Step2->Inter2 Step3 Cyclization/Coupling Inter2->Step3 + Electrophile Final Target Scaffold (e.g., Quinazoline/Indole) Step3->Final

Figure 1: General synthetic workflow for converting MFMNB into bioactive heterocycles.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement

This protocol describes the displacement of the C4-Fluorine by a secondary amine (e.g., N,N,N'-trimethylethylenediamine or a substituted indole-amine). This is the rate-limiting step in many API syntheses.

Reagents:

  • MFMNB (1.0 equiv)[1]

  • Nucleophilic Amine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or NMP (Dimethylformamide/N-Methyl-2-pyrrolidone)

Procedure:

  • Preparation: Charge a reaction vessel with MFMNB (e.g., 5.0 g, 21.8 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Base Addition: Add DIPEA (7.05 g, 54.5 mmol) via syringe. The solution may darken slightly.

  • Nucleophile Addition: Add the amine nucleophile (24.0 mmol) dropwise at room temperature to control exotherm.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (MFMNB) peak should disappear, replaced by a more polar product peak.

  • Workup (Crash-out Method): Cool the reaction mixture to room temperature. Slowly pour the DMF solution into ice-cold water (250 mL) with vigorous stirring.

  • Isolation: A precipitate should form. Filter the solid, wash with water (3 x 50 mL) to remove residual DMF/DIPEA, and dry under vacuum at 45°C.

    • Yield Expectation: 85–92%.

Critical Note: If the nucleophile is bulky (e.g., an indole derivative), higher temperatures (100°C) or stronger bases (K₂CO₃) may be required.

Protocol B: Chemoselective Nitro Reduction

Following SNAr, the nitro group must be reduced to an aniline without hydrolyzing the methyl ester or dechlorinating other parts of the molecule (if present). The Iron/Ammonium Chloride method is preferred over Hydrogenation (H₂/Pd) if the molecule contains halogens sensitive to hydrogenolysis (like Cl or Br on the nucleophile).

Reagents:

  • Nitro-Intermediate from Protocol A (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Setup: Suspend the nitro-intermediate (e.g., 10 mmol) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add NH₄Cl (50 mmol) and Iron powder (50 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring (Iron is heavy and settles).

  • Monitoring: Reaction is usually complete within 2–4 hours.

    • Checkpoint: LC-MS should show the mass shift of M-30 (loss of two oxygens, gain of two hydrogens).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate to remove ethanol.

  • Extraction: Dilute the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: 80–90%.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion in SNAr Steric hindrance from C3-MethoxyIncrease temperature to 100°C; switch solvent to DMSO (higher dielectric constant).
Hydrolysis of Ester Wet solvents or excessive baseUse anhydrous DMF; switch from inorganic base (K₂CO₃) to organic base (DIPEA/TEA).
"Over-Reduction" Hydrogenolysis of Ar-F or Ar-ClAvoid H₂/Pd-C. Use Fe/NH₄Cl or SnCl₂ (stannous chloride) methods.
Oiling Out Product lipophilicityIf product oils out in water workup, extract with DCM instead of filtration.

References

  • Osimertinib Synthesis & Intermediates

    • Patent: "Improved process for preparing osimertinib or a salt thereof."[2] WO2022132046A1. (Describes the coupling of fluoro-nitro-anilines).

  • SNAr Kinetics on Nitrobenzoates

    • Source: "Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic acids.
  • Chemical Identity & Properties

    • Source: MolCore Chemical Database - CAS 1951444-68-0.[3]

    • (Search CAS: 1951444-68-0)

  • General Protocol for Nitro Reduction

    • Source: "Reduction of Nitro Compounds."[4] Organic Chemistry Portal.

Disclaimer: This document is for research and development purposes only. All procedures involve hazardous chemicals (nitro compounds, fluorinated aromatics) and should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate. This document provides a detailed, experience-driven approach to selecting the optimal recrystallization solvent and executing the purification protocol. It is designed for researchers, chemists, and drug development professionals who require high-purity material for their work.

Executive Summary & Recommended Solvent Systems

Based on the structural analysis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, which indicates a moderately polar aromatic compound, the following solvent systems are recommended as primary candidates for successful recrystallization.

  • Primary Recommendation (Single Solvent): Methanol or Ethanol . Alcohols are often excellent starting points for nitroaromatic compounds, providing a good balance of solubility at elevated temperatures and insolubility at lower temperatures.[1]

  • Secondary Recommendation (Mixed Solvent): Ethyl Acetate / Hexane . This classic polar/non-polar miscible pair offers high tunability and is effective when a single solvent proves too effective (high solubility even when cold) or ineffective (poor solubility even when hot).[2]

Technical Deep Dive: The Rationale Behind Solvent Selection

The primary goal of recrystallization is to identify a solvent that dissolves the target compound completely at an elevated temperature but allows it to crystallize out in a pure form upon cooling, leaving impurities behind in the solution (the "mother liquor").[3][4][5] The choice of solvent is therefore critical and is guided by the physicochemical properties of the solute.

Molecular Structure Analysis:

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (MW: 199.14 g/mol , MP: 59-63°C) has several key functional groups that dictate its polarity and solubility:

  • Aromatic Ring: A non-polar core.

  • Nitro Group (-NO2): Strongly electron-withdrawing and polar.

  • Ester Group (-COOCH3): Polar.

  • Methoxy (-OCH3) and Fluoro (-F) Groups: Contribute to the molecule's polarity.

This combination renders the molecule moderately polar. The "like dissolves like" principle suggests that moderately polar solvents are the most suitable candidates.[1][6]

Why Alcohols (Methanol/Ethanol)? Nitroaryl compounds are often successfully recrystallized from alcoholic solvents.[1][2] Methanol, in particular, is known to be a good solvent for this compound.[7] These solvents are polar enough to dissolve the compound when heated but their dissolving power decreases significantly upon cooling, promoting crystal formation.

Why a Mixed Solvent System (Ethyl Acetate / Hexane)? A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[1][4]

  • Ethyl Acetate (The "Good" Solvent): A polar solvent in which the compound is likely highly soluble.

  • Hexane (The "Bad" or "Anti-solvent"): A non-polar solvent in which the compound is poorly soluble.

By dissolving the compound in a minimum of hot ethyl acetate and then slowly adding hexane until the solution becomes cloudy (the saturation point), one can precisely control the supersaturation level, which is crucial for inducing crystallization upon cooling.[1][2]

Solvent Property Comparison
SolventBoiling Point (°C)PolarityKey Considerations
Methanol 64.7PolarGood starting point for nitroaromatics.[1] Volatile and easy to remove.
Ethanol 78.4PolarSimilar to methanol, slightly less volatile. A very common and effective recrystallization solvent.[2]
Ethyl Acetate 77.1Moderately PolarExcellent "good" solvent for mixed-solvent systems.[2]
Hexane 69Non-polarExcellent "bad" solvent (anti-solvent) for mixed-solvent systems.
Water 100Very PolarThe compound is insoluble in water, making it a potential anti-solvent with a miscible solvent like ethanol or acetone.[7]

Experimental Protocol: Step-by-Step Recrystallization

This protocol outlines the procedure for both single-solvent and two-solvent systems. Crucially, always begin with a small-scale test (approx. 10-20 mg of crude material) to confirm solvent suitability before committing the entire batch. [6]

A. Single-Solvent Recrystallization (e.g., Methanol)

  • Dissolution: Place the crude Methyl 4-fluoro-3-methoxy-5-nitrobenzoate into an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture gently on a hot plate.

  • Achieve Saturation: Continue adding methanol dropwise while heating until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[1]

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold methanol to remove any remaining mother liquor.[1]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator. Confirm purity via melting point analysis.

B. Two-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethyl acetate (the "good" solvent).

  • Addition of Anti-solvent: While keeping the solution hot, add hexane (the "bad" solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 4 through 8 from the single-solvent protocol, using ice-cold hexane (or a mixture rich in hexane) for the final wash.

Troubleshooting Guide & FAQs

Issue / QuestionProbable Cause(s)Recommended Solution(s)
Why are no crystals forming? - Too much solvent was used: The solution is not supersaturated upon cooling. - Supersaturation: The compound remains dissolved even below its saturation point.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" of pure compound if available.[1] - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.
The compound "oiled out" instead of crystallizing. What should I do? - Solution is too concentrated. - The compound's melting point is lower than the solvent's boiling point. The solid melts before it dissolves.[1] - Cooling was too rapid. - Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point.[1] - Allow the solution to cool much more slowly. Insulating the flask can help. - If the issue persists, select a solvent with a lower boiling point or use a mixed-solvent system.[8]
My final yield is very low. Why? - Excessive solvent was used during dissolution. - Premature crystallization during a hot filtration step. - Washing the crystals with warm solvent. - The chosen solvent is too effective , keeping a significant amount of product dissolved even when cold.- Use the absolute minimum amount of hot solvent needed for dissolution.[1] - Ensure filtration apparatus is pre-heated. - Always wash crystals with ice-cold solvent. [1] - Cool the filtrate (mother liquor) in an ice bath to see if more crystals form. If so, your solvent may be too good, and a mixed-solvent system could be a better choice.
The recrystallized material is still impure (e.g., off-color or wide melting point range). - Cooling was too fast, trapping impurities within the crystal lattice. - Colored impurities were not removed.- Ensure the crystallization process is slow and undisturbed. - If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before the hot filtration step.[9] Be aware that charcoal can also adsorb your product, so use it sparingly.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow start Start: Crude Solid test_single Small-Scale Test: Single Solvent (e.g., Methanol) start->test_single dissolves_hot Does it dissolve when hot? test_single->dissolves_hot crystals_cold Do crystals form when cold? dissolves_hot->crystals_cold  Yes insoluble FAIL: Insoluble (Try a more polar solvent) dissolves_hot->insoluble No   use_single SUCCESS: Use this single solvent for bulk recrystallization. crystals_cold->use_single  Yes too_soluble FAIL: Too Soluble (Try a less polar solvent or mixed system) crystals_cold->too_soluble No   test_mixed Small-Scale Test: Two-Solvent System (e.g., EtOAc/Hexane) insoluble->test_mixed too_soluble->test_mixed dissolve_good Dissolve in min. hot 'good' solvent (EtOAc) test_mixed->dissolve_good add_bad Add 'bad' solvent (Hexane) until cloudy dissolve_good->add_bad reclarify Re-clarify with a drop of 'good' solvent add_bad->reclarify cool_mixed Cool slowly. Do crystals form? reclarify->cool_mixed use_mixed SUCCESS: Use this mixed solvent system for bulk recrystallization. cool_mixed->use_mixed  Yes fail_mixed FAIL: Re-evaluate solvent choices. Consider chromatography. cool_mixed->fail_mixed No  

Caption: Workflow for selecting a recrystallization solvent.

References

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection.
  • MST.edu. Aromatic Nitro Compounds.
  • University of California, Davis. Recrystallization.
  • University of California, Los Angeles. Recrystallization.
  • StudyLib. 1. List the most important criteria for selecting a recrystallization solvent.
  • University of South Alabama. Recrystallization.
  • Chemistry LibreTexts. Recrystallization. Available at: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. An ideal recrystallization solvent. Available at: [Link]

  • Organic Chemistry Data. Common Solvents for Crystallization.
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MFMN-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Context

Compound: Methyl 4-fluoro-3-methoxy-5-nitrobenzoate CAS: N/A (Intermediate for AZD9291/Osimertinib) Critical Reactivity Profile: This molecule is not merely a passive intermediate; it is an activated electrophile .[1] The nitro group at position 5 significantly reduces electron density on the ring, activating the fluorine atom at position 4 for Nucleophilic Aromatic Substitution (SNAr).

Why Purity Matters:

  • SNAr Sensitivity: Impurities like hydroxide or methoxide can displace the fluorine atom, creating a "dead" byproduct (def-F impurity) that cannot undergo the subsequent amination steps required for EGFR inhibitor synthesis.[1]

  • Reduction Interference: Residual acid impurities can poison catalysts (e.g., Pd/C or Fe) used in the subsequent reduction of the nitro group to the aniline.[1]

Diagnostic Workflow (Interactive)

Before selecting a purification protocol, identify your specific impurity profile using HPLC or TLC.[1]

PurificationLogic Start Crude Analysis (HPLC/TLC) Decision1 Primary Impurity? Start->Decision1 AcidImp Acid Impurity (Hydrolysis Product) Decision1->AcidImp Lower Rf / Acidic Peak SMImp Unreacted Starting Material (Methyl 4-fluoro-3-methoxybenzoate) Decision1->SMImp Non-polar / Similar Rf DefFImp Defluorinated/Methoxy Impurity (S_NAr Byproduct) Decision1->DefFImp Methoxy-replaced species Action1 Protocol A: Bicarbonate Wash AcidImp->Action1 Fix Action2 Protocol B: Recrystallization (Polarity Shift) SMImp->Action2 Fix Action3 Irreversible Loss Check Reaction Conditions DefFImp->Action3 Prevention Only

Figure 1: Diagnostic decision tree for impurity identification and remediation.

Troubleshooting & FAQs

Issue 1: Persistent Acidic Impurity

Symptom: HPLC shows a peak with shorter retention time (RP-HPLC) or TLC shows a streak near the baseline.[1] Identity: 4-fluoro-3-methoxy-5-nitrobenzoic acid.[1] Cause: Incomplete esterification or hydrolysis during the nitration quench (if poured into water while still hot/acidic).

  • Q: Can I just recrystallize this out?

    • A: Not efficiently. The acid often co-precipitates with the ester.[1]

    • The Fix: You must perform a chemical wash before recrystallization.[1] The acid has a pKa ~3-4.[1] Washing the organic layer with Saturated NaHCO₃ (pH ~8.5) will deprotonate the acid, forcing it into the aqueous layer as the carboxylate salt, while the ester remains in the organic layer.

Issue 2: Unreacted Starting Material

Symptom: Presence of Methyl 4-fluoro-3-methoxybenzoate.[1] Cause: The nitration reaction was stopped too early or the HNO₃ equivalents were insufficient.[1]

  • Q: Why is separation difficult?

    • A: The starting material and product are structurally similar.[1] However, the Nitro group adds significant polarity and changes the crystal lattice energy.[1]

    • The Fix: Use Protocol B (Recrystallization) .[1] The nitro-ester usually crystallizes more readily from alcohols (like MeOH or IPA) than the non-nitro precursor due to stronger intermolecular interactions (dipole-dipole).[1]

Issue 3: The "Mystery" Impurity (Defluorination)

Symptom: A byproduct appearing after recrystallization in Methanol.[1][2] Identity: Methyl 3,4-dimethoxy-5-nitrobenzoate.[1] Cause: SNAr Reaction. You likely heated the mixture in Methanol for too long or the pH was slightly basic.[1] The fluoride is activated by the ortho-nitro group and is an excellent leaving group.[1] Methanol (acting as a nucleophile) attacked the ring and displaced the fluorine.[1]

  • Q: How do I prevent this?

    • A: Avoid refluxing in methanol for extended periods. Ensure the crude material is acid-free before heating.[1] Alternatively, switch to Isopropanol (IPA) , which is sterically bulkier and a poorer nucleophile, reducing the risk of SNAr side reactions.[1]

Detailed Purification Protocols

Protocol A: Chemical Wash (Acid Removal)

Use this as the first step for crude post-reaction workup.[1]

  • Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Wash the organic phase twice with Saturated Aqueous NaHCO₃ .

    • Note: CO₂ gas will evolve. Vent the separatory funnel frequently.

  • Wash once with Brine to remove residual water.[1]

  • Dry over Anhydrous Na₂SO₄ (Sodium Sulfate).

  • Filter and concentrate under reduced pressure.

    • Checkpoint: Check TLC.[2][3] The baseline acid streak should be gone.

Protocol B: Recrystallization (Final Polish)

Targeting: Removal of starting material and trace isomers.[1]

Solvent System: Methanol (Standard) or Isopropanol (Safer/Slower).

ParameterSpecificationReason
Solvent Methanol (HPLC Grade)High solubility of impurities; product crystallizes on cooling.[1]
Ratio ~3-5 mL per gramMinimal solvent to maximize yield.[1]
Temperature 60°C (Do not boil vigorously)Prevent SNAr (Fluorine displacement).

Step-by-Step:

  • Place the dried, acid-free crude solid in a round-bottom flask.

  • Add Methanol (3 mL/g).

  • Heat to 60°C with stirring. If solid remains, add MeOH in 0.5 mL increments until dissolved.[1]

    • Critical: Do not reflux for >10 minutes.[1]

  • Once dissolved, remove from heat immediately.

  • Allow to cool slowly to Room Temperature (RT) with stirring.

  • Cool further in an Ice Bath (0-5°C) for 30 minutes.

  • Filter the pale yellow crystals via vacuum filtration.

  • Wash the cake with cold Methanol (-20°C).

  • Dry in a vacuum oven at 40°C.

References

  • AstraZeneca AB. (2013). Pyrimidines useful as EGFR kinase inhibitors, method for their preparation and pharmaceutical compositions containing them.[1] WO2013014448A1.[4] Link

    • Relevance: Describes the primary synthesis route and workup for the nitro-benzoate intermediate in the context of Osimertinib (AZD9291).
  • BenchChem. (2025).[5] Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate.Link[1]

    • Relevance: Provides standard nitration conditions (H2SO4/HNO3)
  • PubChem. (2025).[6] 4-Fluoro-3-methoxy-5-nitrobenzoic acid (Compound Summary).[1]Link[1]

    • Relevance: Confirms the structure and acidity of the hydrolysis impurity.[1]

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate.[1][5] Org.[7][8] Synth. 1928, 8,[1][9] 76. Link

    • Relevance: Establishes the foundational protocol for nitration of methyl benzoates and the necessity of washing with ice-cold methanol to remove isomers.

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate. This document is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate. Our goal is to provide practical, field-tested insights into the common challenges encountered during this synthesis, moving beyond simple protocols to explain the fundamental principles that govern success at scale.

The synthesis of this molecule, while conceptually straightforward, presents significant challenges related to reaction control, safety, and purity, particularly during the nitration step. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may face in the lab and during pilot-plant execution.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses high-level strategic questions about the synthesis, focusing on the "what" and "why" of key process decisions.

Q1: What is the most critical and challenging step when scaling up the synthesis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate?

A1: Unquestionably, the most critical step is the electrophilic aromatic substitution (nitration) of the precursor, 3-fluoro-5-methoxybenzoic acid (or its methyl ester). The primary challenges are threefold:

  • Safety: Nitration is a highly exothermic reaction.[1] On a large scale, the reduced surface-area-to-volume ratio of reactors makes heat dissipation less efficient, increasing the risk of a thermal runaway reaction which can lead to fire or explosion.[1][2]

  • Regioselectivity: The starting aromatic ring has three possible positions for nitration. The existing fluoro and methoxy substituents direct the incoming nitro group. While the desired 5-nitro isomer is the major product, improper reaction conditions can lead to the formation of other regioisomers, significantly complicating purification.

  • Process Control: The reaction's success is highly sensitive to parameters such as temperature, reagent addition rate, and mixing efficiency.[3] Deviations can drastically impact both safety and the product's purity profile.

Q2: Why is a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃), often called "mixed acid," required for the nitration? Can't I just use nitric acid?

A2: While nitric acid is the source of the nitro group, it is a relatively weak nitrating agent on its own. Sulfuric acid plays two crucial catalytic roles:

  • Generation of the Nitronium Ion (NO₂⁺): Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the true and potent nitrating agent in the reaction.[4]

  • Dehydration: The reaction produces water as a byproduct. Sulfuric acid is a powerful dehydrating agent that sequesters this water.[5] This is vital because the presence of water can dilute the acid medium and inhibit the formation of the nitronium ion, thus slowing or stopping the reaction.

Using nitric acid alone would result in a much slower reaction rate and lower conversion, making it inefficient for industrial production.[4]

Q3: What are the primary impurities I should expect, and how do they form?

A3: The impurity profile is largely dictated by the nitration step. Key potential impurities include:

  • Regioisomers: Isomers where the nitro group is attached at a different position on the aromatic ring. Their formation depends on the directing effects of the fluoro and methoxy groups and the reaction kinetics.

  • Dinitrated Byproducts: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the ring.

  • Oxidative Degradation Products: The strong oxidizing nature of the mixed acid can lead to the degradation of the starting material or product, especially if the temperature is not well-controlled.

  • Unreacted Starting Material: Incomplete conversion is a common issue if reaction time, temperature, or reagent stoichiometry are insufficient.

Section 2: Troubleshooting Guide - Addressing Common Problems

This section provides a question-and-answer guide to specific experimental issues, offering causes and actionable solutions.

Q4: My nitration reaction yield is low, and HPLC analysis shows a significant amount of unreacted starting material. What's going wrong?

A4: Low conversion is a frequent issue when moving from bench to scale. The primary causes are often related to the potency of the nitrating mixture and reaction conditions.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Nitronium Ion (NO₂⁺) The mixed acid may have been compromised by moisture or prepared incorrectly. Solution: Ensure you are using highly concentrated acids (>95% H₂SO₄, >65% HNO₃). Always add the nitric acid slowly to the pre-chilled sulfuric acid, never the reverse, to prevent localized heating and decomposition of the nitric acid.[4]
Reaction Temperature Too Low While controlling the exotherm is critical, if the reaction is too cold, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Solution: Carefully review your process. A typical temperature range for such nitrations is 0-10°C. Consider a slight, controlled increase in temperature (e.g., to 15°C) after the addition is complete to drive the reaction to completion. Monitor by TLC or HPLC.
Poor Mixing / Agitation On a larger scale, inefficient mixing can create localized zones of low reagent concentration, preventing the starting material from coming into contact with the nitrating agent. Solution: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture, especially if dealing with slurries or viscous solutions. Check for dead spots in the reactor.
Insufficient Reaction Time The reaction may simply not have been allowed to run long enough. Solution: Take aliquots at regular intervals post-addition and analyze them (e.g., by TLC or HPLC) to confirm the reaction has reached completion before proceeding with the workup.

Q5: I'm observing a significant isomeric impurity that is difficult to separate from my desired product. How can I improve the regioselectivity?

A5: Controlling regioselectivity is paramount for achieving high purity without resorting to difficult purification methods like column chromatography, which is often impractical at scale.

  • The Chemistry: The methoxy group is a strong activating, ortho-, para-directing group. The fluorine atom is a deactivating, but also ortho-, para-directing group. The desired product results from nitration para to the fluorine and ortho to the methoxy group. Formation of other isomers is kinetically controlled.

  • The Solution: Temperature Control is Key. The most powerful tool for controlling regioselectivity in nitration is temperature. Lower temperatures favor the thermodynamically more stable product and reduce the rate of formation of kinetic byproducts.

    • Actionable Advice: Maintain the reaction temperature as low as practically possible while still achieving a reasonable reaction rate (e.g., -5°C to 5°C). A slow, controlled addition of the limiting reagent (typically the aromatic compound) to the mixed acid allows for immediate reaction and prevents its accumulation, which can lead to temperature spikes and loss of selectivity.

Q6: My crude product after workup is a persistent oil, making isolation by filtration impossible. How can I induce crystallization?

A6: Product oiling out is a common scale-up challenge related to purity and the presence of residual solvents or byproducts.

  • Check for Purity: An oily product often indicates the presence of impurities that are depressing the melting point. Analyze the crude oil by HPLC or ¹H NMR to estimate its purity. If it is highly impure, an initial purification step (e.g., an acid-base wash to remove acidic byproducts) may be necessary.

  • Solvent Selection for Recrystallization: The goal is to find a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures.[6]

    • Recommended Solvents to Screen: Start with alcohols like methanol or ethanol.[7] If the product is too soluble, consider a co-solvent system like methanol/water or ethanol/water.[7][8] Toluene is another option for recrystallization.[9]

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure, solid material, add a single crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Patience: Allow the solution to cool slowly and stand undisturbed. Rapid cooling often leads to oiling or the formation of very fine, difficult-to-filter crystals.

Section 3: Protocols & Workflows

This section provides standardized, step-by-step procedures for the key transformations. Safety precautions are paramount and must be strictly followed.

Experimental Workflow Overview

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A Precursor: 3-Fluoro-5-methoxybenzoic Acid C Controlled Addition & Reaction (-5°C to 5°C) A->C B Mixed Acid Preparation (H₂SO₄ + HNO₃) < 10°C B->C D Reaction Quench (Pour onto Ice/Water) C->D E Isolation of Nitro Acid (Filtration & Washing) D->E F Nitro Acid Intermediate E->F Intermediate Product G Fischer Esterification (Methanol, H₂SO₄ catalyst) Reflux F->G H Workup & Purification (Neutralization, Recrystallization) G->H I Final Product: Methyl 4-fluoro-3-methoxy- 5-nitrobenzoate H->I

Caption: Overall workflow for the two-step synthesis.

Protocol 1: Lab-Scale Nitration (Illustrative Example)

WARNING: This procedure involves highly corrosive and oxidizing acids. It is strongly exothermic. Perform in a certified chemical fume hood with appropriate PPE (acid-resistant gloves, lab coat, splash goggles, and face shield). Ensure an ice bath is ready for emergency cooling.

  • Mixed Acid Preparation:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 60 mL of concentrated sulfuric acid (98%).

    • Cool the flask in an ice/salt bath to 0°C.

    • Slowly, drop-wise, add 20 mL of concentrated nitric acid (70%) via the dropping funnel. Crucially, maintain the internal temperature below 10°C throughout the addition. [4]

  • Nitration Reaction:

    • In a separate beaker, dissolve 20.0 g of 3-fluoro-5-methoxybenzoic acid in 40 mL of concentrated sulfuric acid. This may require gentle warming, but the solution must be cooled back to room temperature before use.

    • Cool the prepared mixed acid to 0°C.

    • Slowly add the solution of the benzoic acid to the mixed acid over 45-60 minutes, ensuring the internal temperature does not exceed 5°C. Efficient stirring is essential.

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours, monitoring by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Workup and Isolation:

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic quench.

    • A precipitate of the crude 3-fluoro-5-methoxy-4-nitrobenzoic acid should form.

    • Stir the slurry for 30 minutes to allow for complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

    • Dry the product under vacuum at 50°C.

Protocol 2: Fischer Esterification
  • Reaction Setup:

    • To a round-bottom flask, add the dried nitro-acid from the previous step (e.g., 20.0 g).

    • Add 200 mL of methanol.

    • Place the flask in an ice bath and slowly add 10 mL of concentrated sulfuric acid.

  • Reaction:

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC until the starting acid is no longer visible.[8][10]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by about half using a rotary evaporator.

    • Slowly pour the concentrated mixture into 500 mL of ice-cold water. The methyl ester should precipitate as a solid.

    • Filter the solid, and wash thoroughly with water, followed by a cold, dilute sodium bicarbonate solution to neutralize any residual acid, and finally with water again.[10][11]

    • Recrystallize the crude product from a suitable solvent (e.g., methanol or an ethanol/water mixture) to obtain pure Methyl 4-fluoro-3-methoxy-5-nitrobenzoate.

Section 4: Scale-Up Safety Considerations

Scaling up energetic reactions requires a shift in mindset from reaction control to hazard management.

Safety Decision Workflow for Thermal Excursions

G Start Monitor Temperature During Addition CheckTemp Temperature > T_set_max? Start->CheckTemp CheckTemp->Start No Action1 1. Immediately STOP reagent addition CheckTemp->Action1 Yes Action2 2. Maximize cooling (full jacket flow) Action1->Action2 CheckAgain Temperature still rising? Action2->CheckAgain Action3 PREPARE TO QUENCH (Emergency Protocol) CheckAgain->Action3 Yes Safe Temperature Stable/ Decreasing CheckAgain->Safe No Resume Resume addition at REDUCED RATE after stabilization Safe->Resume

Caption: Decision tree for managing a temperature spike.

Q7: What are the most critical safety upgrades needed when moving from a 1L flask to a 100L reactor?

A7: The transition requires moving from manual control to engineered safety systems.

  • Cooling Power: Ensure the reactor's cooling system is capable of removing the total heat generated by the reaction (the heat of reaction) at the planned addition rate. A safety review should calculate the adiabatic temperature rise to understand the worst-case scenario.

  • Redundant Monitoring: Use multiple, independent temperature probes. Automated systems that can shut down reagent pumps if the temperature exceeds a set limit are essential.

  • Emergency Quench Plan: Have a pre-defined and tested plan to rapidly neutralize or "kill" the reaction. This typically involves having a large volume of cold water or a suitable quenching agent ready to be added to the reactor in an emergency.

  • Material Compatibility: Ensure all reactor components, seals, and transfer lines are fully compatible with concentrated nitric and sulfuric acids.

  • Ventilation and Containment: The reactor should be in a well-ventilated area with appropriate scrubbing systems for acid vapors.[12] Secondary containment is necessary to manage potential spills.

By understanding the underlying chemistry, anticipating common challenges, and prioritizing safety, the scale-up synthesis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate can be performed efficiently and securely.

References
  • IndiaMART. (n.d.). Methyl 4 Chloro 3 Methoxy 5 Nitrobenzoate Powder, Grade Standard. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • ResearchGate. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). US2047546A - Process for making mixed nitric and sulphuric acids.
  • ResearchGate. (n.d.). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from [Link]

  • SK pharmteco. (n.d.). Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]

Sources

Preventing decomposition of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and questions related to the stability and reactivity of this compound, with a focus on preventing its decomposition during reactions. Our approach is rooted in mechanistic principles to provide you with a deeper understanding of your chemical system.

Introduction to the Reactivity of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic building block. Its reactivity is primarily dictated by the interplay of its substituents:

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the para-positioned fluorine atom.

  • The Fluorine Atom (-F): Being a good leaving group in SNAr reactions, its substitution is often the primary desired transformation.

  • The Methyl Ester (-COOCH₃): This group is susceptible to hydrolysis under both acidic and basic conditions.

  • The Methoxy Group (-OCH₃): An electron-donating group, it can influence the regioselectivity of reactions, though its effect is largely overridden by the powerful nitro group.

Understanding these inherent reactivities is key to troubleshooting and preventing unwanted decomposition.

Troubleshooting Guide: Preventing Decomposition

This section is organized in a question-and-answer format to directly address issues you may encounter during your experiments.

FAQ 1: I am seeing significant hydrolysis of the methyl ester to the corresponding carboxylic acid. How can I prevent this?

Answer:

Ester hydrolysis is a common side reaction when working with Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, especially under basic or acidic conditions with water present. The electron-withdrawing nitro group can enhance the susceptibility of the ester to hydrolysis.

Causality:

  • Base-Mediated Hydrolysis: Hydroxide ions or other basic nucleophiles can directly attack the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that collapses to the carboxylate and methanol.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents. The presence of water is the primary culprit for hydrolysis.

  • Choice of Base: If a base is required for your reaction (e.g., in an SNAr with an amine), opt for non-nucleophilic, sterically hindered bases. Avoid aqueous bases like sodium hydroxide or potassium hydroxide if the ester functionality is to be preserved.

  • Temperature Control: Hydrolysis is accelerated at higher temperatures. Conduct your reaction at the lowest effective temperature.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the ester to conditions that promote hydrolysis.

Recommended Protocol for Minimizing Hydrolysis in a Nucleophilic Aromatic Substitution:

  • Reagents:

    • Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (1 equivalent)

    • Nucleophile (e.g., a primary or secondary amine, 1.1 equivalents)

    • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, 1.5 equivalents)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Procedure:

    • Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Add the anhydrous solvent to the reaction flask via a syringe.

    • Dissolve the Methyl 4-fluoro-3-methoxy-5-nitrobenzoate in the solvent.

    • Add the nucleophile and DIPEA to the reaction mixture at room temperature.

    • Stir the reaction at the appropriate temperature (start with room temperature and gently heat if necessary), monitoring by TLC or LC-MS.

    • Upon completion, proceed with an appropriate aqueous work-up, keeping in mind that prolonged exposure to acidic or basic aqueous solutions should be avoided.

FAQ 2: My primary reaction is a nucleophilic aromatic substitution (SNAr) of the fluorine atom, but I am observing low yields and multiple side products. What is going wrong?

Answer:

While the fluorine atom is activated for SNAr, competing reactions can occur, leading to a complex product mixture and reduced yield of the desired product.

Potential Side Reactions and Their Causes:

Side ReactionPotential CauseProposed Solution
Hydrolysis of the ester Presence of water, use of aqueous bases.Use anhydrous conditions and non-nucleophilic organic bases.
Reaction at the methoxy group Under very harsh conditions, strong nucleophiles might displace the methoxy group, although this is less likely than displacement of fluorine.Use milder reaction conditions (lower temperature, less reactive nucleophile if possible).
Decomposition of the starting material High temperatures can lead to thermal decomposition of the nitroaromatic compound.[1]Maintain the lowest possible reaction temperature for the desired transformation.
Multiple substitutions If the nucleophile has multiple reactive sites, or if the product of the initial SNAr is more reactive than the starting material.Use a nucleophile with a single reactive site or employ protecting group strategies.

Visualizing the SNAr Pathway and Potential Side Reactions:

SNAr_Pathway SM Methyl 4-fluoro-3-methoxy-5-nitrobenzoate Desired_Product Desired SₙAr Product SM->Desired_Product  + Nucleophile (Desired Pathway) Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) SM->Hydrolysis_Product  + H₂O (Side Reaction) Nuc Nucleophile (e.g., R₂NH) Nuc->Desired_Product H2O Water H2O->Hydrolysis_Product

Caption: Desired SNAr pathway and a common hydrolysis side reaction.

FAQ 3: I am considering using a strong, highly nucleophilic reagent. What are the risks of decomposition?

Answer:

Strong nucleophiles can lead to multiple issues, including unintended reactions and decomposition.

Key Considerations:

  • Basicity vs. Nucleophilicity: A strong base that is also a strong nucleophile (e.g., an alkoxide) can promote both SNAr and ester hydrolysis.

  • Thermal Stability: The use of highly reactive nucleophiles may require elevated temperatures, increasing the risk of thermal decomposition of the nitroaromatic ring. Studies on nitroaromatic compounds have shown that thermal decomposition can occur via C-NO₂ bond cleavage.[1]

  • Reaction with the Nitro Group: While less common, some very strong reducing nucleophiles could potentially interact with the nitro group, leading to its reduction.

Decision-Making Workflow for Reagent Selection:

Reagent_Selection Start Select Nucleophile for SₙAr Mild_Nucleophile Is it a mild nucleophile (e.g., amine)? Start->Mild_Nucleophile Is_Strong_Base Is it also a strong base? Anhydrous Use strictly anhydrous conditions? Is_Strong_Base->Anhydrous Yes Proceed Proceed with caution, monitor temperature closely Is_Strong_Base->Proceed No Risk_Hydrolysis High risk of ester hydrolysis Anhydrous->Risk_Hydrolysis No Anhydrous->Proceed Yes Use_Non_Nuc_Base Consider adding a non-nucleophilic base (e.g., DIPEA) Use_Non_Nuc_Base->Proceed Mild_Nucleophile->Is_Strong_Base No Mild_Nucleophile->Use_Non_Nuc_Base Yes

Caption: Decision workflow for selecting reagents to minimize decomposition.

General Recommendations for Handling and Storage

To ensure the integrity of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, follow these guidelines:

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

By understanding the inherent reactivity of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate and anticipating potential decomposition pathways, you can design more robust and successful experiments.

References

  • Chem-Impex. (n.d.). Methyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • Fraser, R. T. (1968). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. DTIC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl p-nitro benzoate. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250–272. [Link]

  • Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of green chemistry and technology. Blackwell Science.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 29). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • SlidePlayer. (n.d.). nitro-ester-amid_simple. Retrieved from [Link]

Sources

Best practices for handling and storing Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1951444-68-0 | Molecular Formula: [1][2]

Critical Safety & Handling Protocols

Status: ACTIVE PRECAUTION REQUIRED

As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate—likely for kinase inhibitor synthesis (e.g., EGFR targets)—it possesses a "triad of reactivity" (Nitro, Fluoro, Ester) that dictates strict handling.[1] It is an activated electrophile ; the nitro group makes the fluorine highly susceptible to displacement, which is useful for synthesis but hazardous for biological tissue.

Immediate Hazard Profile
Hazard ClassGHS CodeDescriptionPrevention Strategy
Skin Irritant H315Causes skin irritation.[1]Double Nitrile Gloves (0.11mm min). Change every 30 mins.
Eye Irritant H319Causes serious eye irritation.Safety Goggles (Side-shielded).[1] Face shield if handling >5g.
STOT-SE H335Respiratory irritation.[1]Fume Hood Only . Never weigh on an open bench.
Reactivity N/AMoisture/Light Sensitive.Store under Argon/Nitrogen in amber glass.
Emergency Response (First Aid)
  • Eye Contact: Flush immediately with water for 15 minutes . The fluoro-nitro combination can increase mucosal sensitivity; do not rely on simple rinsing.[1] Seek medical attention.

  • Skin Contact: Wash with soap and water. Do not use alcohol (ethanol/methanol), as this may increase the solubility of the compound and enhance dermal absorption.

  • Spill Cleanup: Do not use dry sweeping (dust explosion risk with nitro compounds). Wet the powder with an inert solvent (e.g., heptane) or use a damp tissue to wipe up.

Storage & Stability Architecture

Status: PRESERVATION PROTOCOL

The integrity of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate relies on preventing three degradation pathways: Hydrolysis (Ester), Photolysis (Nitro), and Thermal Decomposition .[1]

Storage Logic Flow

Use the following decision matrix to determine the optimal storage location for your sample.

StorageProtocol Start Sample Receipt CheckSeal Is Manufacturer Seal Intact? Start->CheckSeal LongTerm Long-Term Storage (>1 Week) CheckSeal->LongTerm Yes Immediate Immediate Use (<24 Hours) CheckSeal->Immediate No (Opened) Condition2 Inert Atmosphere (Argon) Amber Vial -20°C Freezer LongTerm->Condition2 Prevent Hydrolysis Condition1 Refrigerate (2-8°C) Desiccator Cabinet Immediate->Condition1 Keep Dry Warning CRITICAL: Allow to warm to RT before opening to prevent condensation. Condition2->Warning

Figure 1: Decision logic for preserving compound integrity based on usage timeline.

Detailed Storage Parameters
  • Temperature: Store at -20°C for long term; 2-8°C is acceptable for active use (weeks).

    • Why? Nitro-substituted esters are prone to slow hydrolysis.[1] Lower temperatures kinetically inhibit this reaction.

  • Atmosphere: Store under Argon or Nitrogen .

    • Why? The electron-deficient ring (due to Nitro/Fluoro) makes the ester carbonyl highly electrophilic and susceptible to attack by atmospheric moisture.

  • Container: Amber Glass with a Teflon-lined cap.[1]

    • Why? Nitro compounds can undergo radical decomposition under UV light, leading to sample darkening (yellowing/browning).

Troubleshooting Experimental Issues (FAQs)

Status: DIAGNOSTICS

This section addresses specific failure modes reported by medicinal chemists working with this scaffold.

Q1: My white solid has turned yellow/brown. Is it still usable?
  • Diagnosis: This indicates Photodegradation or partial Hydrolysis to the phenol/acid.

  • The Fix:

    • Check LC-MS .[1] If purity is >95%, the color is likely a trace surface impurity (nitro compounds are chromophores; even 0.1% decomposition is visible).

    • Purification: Recrystallize from a mixture of Methanol/Water (9:1) or Hexane/Ethyl Acetate . Avoid heating above 60°C.

Q2: The reaction (Fluorine displacement) has low yield.
  • Context: You are likely reacting this with an amine to create a kinase inhibitor core.

  • Root Cause Analysis:

    • Moisture: Water is a better nucleophile than many bulky amines. If your solvent is "wet," water attacks the ester (hydrolysis) or the fluorine (phenol formation).

    • Sterics: The 3-methoxy group provides steric bulk ortho to the fluorine (if the structure is 4-fluoro-3-methoxy).[1] Correction: In 4-fluoro-3-methoxy-5-nitro, the methoxy is ortho to the fluorine? No, check numbering.

      • Structure Check: 1-Carboxyl, 3-Methoxy, 4-Fluoro, 5-Nitro.[1][2]

      • Steric Environment: The Fluorine is flanked by a Methoxy (3) and a Nitro (5).[3] This is a highly crowded center.

  • The Fix:

    • Use Anhydrous DMF or DMSO .

    • Increase temperature cautiously (start at 60°C, max 90°C).

    • Use a non-nucleophilic base (DIPEA or

      
      ) to scavenge HF.
      
Q3: I see a new spot on TLC that doesn't move (Baseline).
  • Diagnosis: Hydrolysis of the methyl ester to the Carboxylic Acid .

  • Cause: Presence of hydroxide or water in the reaction mixture, or acidic workup.

  • Prevention: Ensure your base (e.g.,

    
    ) is dry. Avoid aqueous workups at extreme pH.
    
Troubleshooting Workflow: Reaction Failure

ReactionTroubleshoot Problem Low Yield in SnAr CheckSolvent Is Solvent Anhydrous? Problem->CheckSolvent CheckByproduct Identify Byproducts (LCMS) CheckSolvent->CheckByproduct Yes Fix1 Dry Solvents Use Molecular Sieves CheckSolvent->Fix1 No Hydrolysis Acid Detected (Hydrolysis) CheckByproduct->Hydrolysis NoReaction Starting Material Recovered CheckByproduct->NoReaction Hydrolysis->Fix1 Fix2 Increase Temp Change Base (Cs2CO3) NoReaction->Fix2

Figure 2: Diagnostic pathway for optimizing nucleophilic aromatic substitution reactions.

Physical Properties & Data[2][3][5][6][7][8]

PropertyValue (Approximate/Analog*)Context
Appearance White to pale yellow crystalline solidDarkens upon light exposure.[1]
Molecular Weight 229.16 g/mol Useful for stoichiometry calc.
Melting Point 75-80°C (Predicted)Note: Analogous nitrobenzoates melt in this range.[1]
Solubility DMSO, DMF, DCM, Ethyl AcetateSoluble in polar aprotic solvents.[1]
Insolubility Water, HexanesPrecipitants for purification.
LogP ~1.8 - 2.2Moderate lipophilicity.[1]

*Note: Exact physical data for CAS 1951444-68-0 is proprietary in many databases.[1] Values are derived from SAR (Structure-Activity Relationship) with Methyl 4-fluoro-3-nitrobenzoate.

Waste & Disposal

  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Halogenated Organic Waste: Due to the Fluorine content.

    • Do NOT mix with Strong Bases: Risk of rapid hydrolysis and heat generation.

    • Do NOT mix with Reducing Agents: Risk of reducing the nitro group (exothermic).

  • Destruction: High-temperature incineration equipped with scrubbers for HF and NOx gases.[1]

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • MolCore. (n.d.). Methyl 4-fluoro-3-methoxy-5-nitrobenzoate Product Data (CAS 1951444-68-0).[4][1] Retrieved February 4, 2026.

  • PubChem. (n.d.). Compound Summary: Methyl 4-fluoro-3-nitrobenzoate (Analogous Safety Data). National Library of Medicine.

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: Methyl 4-fluoro-3-nitrobenzoate. Merck KGaA.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Technical Support Center: Methyl 4-fluoro-3-methoxy-5-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Work-up and Isolation Protocol for CAS 1402425-92-2 (and related derivatives) Ticket ID: CHEM-SUP-NITRO-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Context

User Context: You are synthesizing Methyl 4-fluoro-3-methoxy-5-nitrobenzoate , a critical pharmacophore often used as an intermediate for third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

The Challenge: The synthesis typically involves the electrophilic aromatic nitration of methyl 4-fluoro-3-methoxybenzoate. The presence of the activating methoxy group (


) and the deactivating/directing ester (

) and fluoro groups creates a push-pull system. The primary challenges during work-up are regiocontrol verification , ester hydrolysis prevention , and thermal management of the nitration quench.

Standard Operating Procedure (The "Golden Path")

This protocol assumes a standard nitration using Fuming


 and Concentrated 

.
Phase A: Quenching (Critical Safety Step)
  • Mechanism: Dilution of the mixed acid anhydride (nitronium source) to stop the reaction.

  • Protocol:

    • Prepare a beaker containing crushed ice (mass

      
       5x the volume of the acid mixture).
      
    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Control: Maintain internal temperature

      
       during quench.
      
    • Observation: The product should precipitate as a pale yellow to off-white solid.

Phase B: Isolation & Neutralization
  • If Solid Precipitates (Preferred):

    • Filter the slurry through a sintered glass funnel.

    • Wash the cake with cold water (

      
       cake volume) to remove bulk acid.
      
    • Crucial Step: Wash the cake with 5%

      
       solution until the filtrate pH is neutral (pH 7). Failure to do this causes acid-catalyzed degradation during drying.
      
    • Final wash with cold water.[1]

  • If "Oiling Out" Occurs (Alternative):

    • Extract the aqueous quench mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

      
      ).
      
    • Combine organics and wash with:

      • Water (

        
        )[1]
        
      • Saturated

        
         (
        
        
        
        or until bubbling ceases)
      • Brine (

        
        )
        
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Phase C: Purification (Recrystallization)
  • Solvent System: Methanol (MeOH) or MeOH/Water.[2]

  • Procedure: Dissolve crude solid in minimum hot MeOH (

    
    ). If necessary, add water dropwise until turbidity persists, then cool slowly to 
    
    
    
    .

Troubleshooting Guide (FAQ)

Category: Yield & Stability

Q: My yield is significantly lower than the literature (expected >85%). Where did the product go? A: The most common culprit is ester hydrolysis .

  • Cause: If the quench exotherm spiked

    
     or if the filtration cake was not fully neutralized, residual acid hydrolyzes the methyl ester to the carboxylic acid (4-fluoro-3-methoxy-5-nitrobenzoic acid).
    
  • Diagnosis: Check the aqueous filtrate or the bicarbonate wash layer. Acidify a small aliquot; if a solid precipitates, your product hydrolyzed.

  • Fix: Ensure strict temperature control during quenching and verify pH neutrality of the solid cake before drying.

Q: I see a second spot on TLC/LCMS close to my product. What is it? A: This is likely the regioisomer or a dinitrated species .

  • Regioisomer (6-nitro): The directing effects of the fluorine (ortho/para) and methoxy (ortho/para) compete. While the 5-position is favored due to steric and electronic synergy, the 2- or 6-positions are possible minor byproducts.

  • Dinitration: If the reaction ran too long or too hot, a second nitro group may add.

  • Fix: Recrystallization from Methanol is highly effective at removing the more soluble regioisomers.

Category: Physical State

Q: The product oiled out upon quenching instead of precipitating. How do I recover it? A: This happens if the product contains residual solvent or impurities lowering the melting point.

  • Immediate Action: Do not discard. Add a seed crystal if available.

  • Work-up: Switch to the Extraction Protocol (Phase B - Alternative) .

  • Post-Process: Once concentrated to an oil, triturate with cold hexanes or pentane to induce solidification.

Data & Specifications

ParameterSpecificationNote
Appearance Pale yellow to off-white solidDark yellow/orange indicates oxidation or dinitration.
Melting Point 74–78 °C (Typical for this class)Broad range indicates isomer contamination.

(TLC)

(20% EtOAc/Hexane)
Product is less polar than the starting material ester.
Solubility Soluble in DCM, EtOAc, Hot MeOHInsoluble in Water.

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes during the work-up procedure.

WorkUpProcedure Start Reaction Mixture (H2SO4 + HNO3 + Substrate) Quench Quench into Crushed Ice (Maintain T < 20°C) Start->Quench StateCheck Check Physical State Quench->StateCheck Filter Vacuum Filtration StateCheck->Filter Solid Precipitates Extract Extract with EtOAc/DCM StateCheck->Extract Oils Out WashAcid Wash: Cold Water (Remove Bulk Acid) Filter->WashAcid WashBase Wash: 5% NaHCO3 (CRITICAL: Neutralize) WashAcid->WashBase Dry Dry in Vacuo WashBase->Dry AqWash Wash Organic Phase: 1. Water 2. Sat. NaHCO3 3. Brine Extract->AqWash Conc Dry (Na2SO4) & Concentrate AqWash->Conc Triturate Triturate w/ Hexanes Conc->Triturate

Caption: Decision logic for the isolation of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, highlighting the critical neutralization step to prevent hydrolysis.

References

  • Ballard, A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]

  • Ward, R. A., et al. (2013). Structure-Guided Design of Highly Selective and Potent Acquired Resistance EGFR Inhibitors (Osimertinib Precursors). Journal of Medicinal Chemistry. [Link]

  • Kammeyer, C. W. (Org. Syn. Coll. Vol. 1). Methyl m-nitrobenzoate (Standard Nitration Protocol Reference). Organic Syntheses. [Link]

  • AstraZeneca AB. (2013).[1] Patent WO2013014448A1: Pyrimidine derivatives for inhibiting Eph receptors. Google Patents.

Sources

Technical Support Center: TLC Monitoring for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Ticket ID: CHEM-NITRO-054 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Synthesis of Osimertinib (Tagrisso) Intermediate[1]

Executive Summary

This guide addresses the Thin Layer Chromatography (TLC) monitoring of the nitration of Methyl 4-fluoro-3-methoxybenzoate to yield Methyl 4-fluoro-3-methoxy-5-nitrobenzoate . This transformation is a critical step in the synthesis of EGFR inhibitors like Osimertinib.[2]

The reaction involves Electrophilic Aromatic Substitution (EAS) using nitric acid and sulfuric acid.[1][3][4] Because the reaction matrix is highly acidic and oxidative, standard TLC spotting techniques will fail, leading to charred plates and false negatives. This guide provides a validated "Mini-Workup" protocol and a troubleshooting matrix for resolving separation issues.

Module 1: Experimental Setup & Methodology

Validated Mobile Phase Systems

The introduction of a nitro group onto the benzoate ring generally increases the polarity of the molecule. Therefore, the product will have a lower Rf value than the starting material.

SystemComposition (v/v)ApplicationTypical Rf (SM)Typical Rf (Product)
Standard Hexane : EtOAc (80:20) Routine Monitoring 0.60 – 0.70 0.40 – 0.50
AlternativeHexane : EtOAc (70:[1]30)For aged columns/wet silica0.75 – 0.850.60 – 0.70
High PolarityDCM : MeOH (98:[1]2)If polar by-products appear> 0.900.85
Acidic Modifier+ 1% Acetic AcidIf tailing occurs (hydrolysis)N/ASharper spots

Technical Note: The nitro group is electron-withdrawing.[1][5] While it makes the molecule more polar than the starting ester, the difference is sometimes subtle on silica compared to other functional group interconversions. A gradient of 10-30% EtOAc is usually the "sweet spot."[1]

The "Mini-Workup" Protocol (MANDATORY)

CRITICAL WARNING: Do NOT spot the reaction mixture directly onto the TLC plate. The concentrated H₂SO₄/HNO₃ matrix will degrade the silica binder and char the organic compounds upon heating, rendering the plate unreadable.

You must perform a "Mini-Workup" for every time point.[1]

MiniWorkup Start Sample Reaction (1-2 drops) Quench Quench in Vial (0.5 mL Water/Ice) Start->Quench Neutralize Acid Extract Add Solvent (0.5 mL EtOAc) Quench->Extract Partition Vortex Vortex/Shake (Phase Separation) Extract->Vortex Spot Spot Top Layer (Organic Phase) Vortex->Spot TLC Ready

Figure 1: The "Mini-Workup" workflow ensures acid neutralization and protects the stationary phase integrity.[1]

Module 2: Visualization & Interpretation

Detection Methods
  • UV 254 nm (Primary): Both the starting benzoate and the nitro-product are UV active.[1] The nitro product often appears "darker" or quenches fluorescence more strongly due to the extended conjugation and the electron-withdrawing nature of the NO₂ group.[1]

  • Anisaldehyde Stain: Can be used if UV is ambiguous. The starting material (electron-rich aromatic) may stain differently (often reddish/purple) compared to the electron-deficient nitro product (often faint or yellow/brown).[1]

  • Iodine Chamber: General reversible staining; useful for confirming mass balance but less specific.

Rf Value Logic

Understanding the relative migration is key to determining conversion.

  • Starting Material (SM): Methyl 4-fluoro-3-methoxybenzoate.[1]

    • Characteristics: Less polar.[6] Higher Rf.

  • Product (P): Methyl 4-fluoro-3-methoxy-5-nitrobenzoate.[1]

    • Characteristics: More polar (Nitro dipole).[1] Lower Rf.

  • By-Product (Hydrolysis): 4-Fluoro-3-methoxy-5-nitrobenzoic acid.[1]

    • Characteristics: Very polar (Free acid).[1] Stays at baseline (Rf ~ 0.0) unless acetic acid is added.[1]

  • By-Product (Dinitration): Methyl 4-fluoro-3-methoxy-2,5-dinitrobenzoate (theoretical).[1]

    • Characteristics: Most polar of the esters. Lowest Rf (excluding acids).[1]

Module 3: Troubleshooting Guide (FAQ)

Q1: My starting material and product spots are co-eluting (overlapping). How do I separate them?

Diagnosis: The polarity difference between the benzoate and the nitro-benzoate is insufficient in your current solvent system. Solution:

  • Reduce Polarity: Switch from 80:20 Hex/EtOAc to 90:10 Hex/EtOAc . Slowing down the migration amplifies the separation factor (

    
    ).[1]
    
  • Change Selectivity: Switch the weak solvent. Try Toluene : EtOAc (90:10) .[1] The

    
    -
    
    
    
    interactions between Toluene and the nitro-aromatic ring often provide distinct selectivity compared to Hexane.[1]
Q2: I see a streak or "ghost spot" starting from the baseline. What is this?

Diagnosis: This is likely the hydrolyzed carboxylic acid (4-fluoro-3-methoxy-5-nitrobenzoic acid).[1] The acidic conditions (H₂SO₄/HNO₃) can hydrolyze the methyl ester if moisture is present or if the reaction runs too long/hot.[1] Solution:

  • Confirm Identity: Run a TLC with 1% Acetic Acid in the eluent. If the streak moves up as a defined spot, it is the acid.

  • Process Control: Ensure reagents are dry. If hydrolysis is significant, you may need to re-esterify the crude product later (e.g., MeOH/H₂SO₄ reflux).[1]

Q3: The plate turns black/brown immediately upon heating or UV visualization.

Diagnosis: Acid burn. You likely skipped the "Mini-Workup" or did not extract effectively. Residual H₂SO₄ is charring the silica binder. Solution: Strictly follow the Mini-Workup Protocol (See Figure 1). Ensure the aqueous quench is sufficient to dilute the acid before extraction.

Q4: I see multiple spots below the product. Is this dinitration?

Diagnosis: Possibly. If the reaction temperature exceeded 0-5°C or if excess HNO₃ was used, dinitration can occur.[1] Solution:

  • Check Stoichiometry: Ensure you are using only 1.0–1.1 equivalents of HNO₃.

  • Check Temp: Nitration of activated rings (methoxy group is activating) is exothermic.[1] Keep it cold.

  • TLC Check: Dinitro compounds are significantly more polar.[1] They will run lower than the mono-nitro product.[1]

Module 4: Decision Logic for Reaction Endpoint

Use this logic tree to determine when to quench the bulk reaction.

LogicTree Check Check TLC (Mini-Workup) SM_Present Is SM Visible? Check->SM_Present ByProd Are By-Products forming? SM_Present->ByProd Yes (SM remains) Stop STOP & QUENCH (Proceed to Workup) SM_Present->Stop No (SM gone) Continue Continue Reaction (Check every 30 min) ByProd->Continue No (Clean) CoolDown Cool Reaction (-5°C) & Monitor ByProd->CoolDown Yes (Dinitro/Acid) CoolDown->Check Re-sample in 15 min

Figure 2: Decision matrix for reaction termination based on TLC data.

References

  • Synthesis of Osimertinib Intermediate (Nitration Step)

    • Source: BenchChem / Patent Literature[1]

    • Protocol: Nitration of 4-Fluoro-3-nitro-benzoic acid (and esters) using H₂SO₄/HNO₃.[1]

    • URL:[1]

  • TLC Monitoring of Methyl Benzoate Nitration

    • Source: Royal Society of Chemistry (RSC) Education[1]

    • Insight: Confirms Methyl 3-nitrobenzoate (Rf 0.[1][7][8]51) is more polar than Methyl benzoate (Rf 0.[1]76) in Hex/EtOAc systems.

    • URL:[1]

  • Rf Values and Polarity Logic

    • Source: Journal of Chemical Education / ACS[1]

    • Insight: "Assessing Nitration Products of Benzene Derivatives Using TLC Analysis." Confirms elution order: SM > Mono-Nitro > Di-Nitro.
    • URL: [J. Chem. Educ.[1][7][9] Nitration TLC Analysis]([Link]1]

  • Osimertinib Process Chemistry (Patent)

    • Source: Google Patents (WO2023031316A1)[1]

    • Insight: Detailed industrial conditions for the nitration of fluoro-methoxy intermedi
    • URL:[1][2]

Sources

Technical Support Center: Regioselectivity in Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in aromatic substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in directing substitution to a specific position on an aromatic ring. Here, we move beyond textbook examples to provide in-depth, field-proven strategies for maximizing the yield of your desired isomer while minimizing or eliminating unwanted ortho/para side products.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of ortho and para isomers. How can I improve the selectivity for just one?

This is one of the most common challenges in electrophilic aromatic substitution (EAS). The formation of both ortho and para products is a direct consequence of the directing effects of activating substituents already on the ring.[1][2] These groups donate electron density to the aromatic system, preferentially stabilizing the carbocation intermediates formed during ortho and para attack.[3][4]

To favor one isomer over the other, consider these strategies:

  • Steric Hindrance: If your directing group or your electrophile is sterically bulky, the para position will be favored due to reduced steric clash.[5][6] For instance, using a bulkier alkylating agent in a Friedel-Crafts reaction can significantly increase the para-to-ortho ratio.[6]

  • Temperature Control: In some cases, the ortho and para isomers are formed under kinetic and thermodynamic control, respectively.[7][8][9] Running the reaction at a lower temperature may favor the kinetically preferred product (often ortho), while higher temperatures can allow for equilibration to the more thermodynamically stable product (often para).[10][11]

  • Catalyst Selection: The choice of catalyst can influence the regioselectivity. For example, in certain halogenations, a palladium catalyst can direct the reaction to positions not typically favored by conventional EAS reactions.[12] Shape-selective catalysts like zeolites can also be employed to favor the formation of the para isomer, which can more easily fit within the catalyst's pores.[13][14]

Q2: How can I force a substitution to occur at the ortho position, especially when the para position is electronically favored?

Achieving high ortho selectivity often requires a more strategic approach than simply modifying reaction conditions. The two primary methods are:

  • Directed Ortho-Metalation (DoM): This powerful technique involves using a directing metalation group (DMG) that coordinates to an organolithium reagent, delivering it to the adjacent ortho position for deprotonation.[15][16][17][18] The resulting aryl lithium species can then react with a wide range of electrophiles. Common DMGs include amides, carbamates, and ethers.[19]

  • Blocking Groups: This strategy involves temporarily protecting the more reactive para position with a "blocking group."[20][21] The subsequent electrophilic substitution is then forced to occur at the available ortho positions. The blocking group is then removed in a later step.[20][21] Sulfonic acid groups are excellent for this purpose due to their reversible installation and removal.[20][21][22]

Q3: What are the best practices for using blocking groups?

The effective use of blocking groups hinges on a few key principles:

  • Reversibility: The blocking group must be easy to install and, crucially, easy to remove under conditions that do not degrade the desired product.[20][22]

  • Inertness: The blocking group should not interfere with the desired substitution reaction.

  • Directing Influence: While blocking one position, the group's own electronic influence on the remaining positions must be considered. For example, a sulfonic acid group is deactivating, which will slow down the subsequent substitution step.[20]

The most common and effective blocking group is the sulfonic acid group (-SO3H).[20][22] It is installed via sulfonation with fuming sulfuric acid and removed by treatment with dilute acid and heat.[23]

Q4: My starting material has a meta-directing group, but I need to synthesize an ortho or para isomer. What are my options?

This is a classic synthetic challenge. Direct substitution is unlikely to yield the desired product. Instead, a multi-step synthetic route is necessary. Consider these approaches:

  • Functional Group Interconversion: Can the meta-directing group be converted into an ortho,para-directing group? For example, a nitro group (-NO2) can be reduced to an amino group (-NH2), which is a strong ortho,para-director.

  • Nucleophilic Aromatic Substitution (SNAr): If the ring is sufficiently electron-deficient and contains a good leaving group, an SNAr reaction might be possible to introduce a nucleophile at the desired position.

  • Sandmeyer Reaction: If you can introduce an amino group, you can then convert it to a diazonium salt, which is a versatile intermediate that can be replaced by a wide variety of substituents.

Troubleshooting Guides

Guide 1: Low Yield of the Desired Para Isomer in Friedel-Crafts Alkylation

Problem: You are performing a Friedel-Crafts alkylation on an activated aromatic ring and obtaining a significant amount of the ortho isomer, leading to a low yield of the desired para product and difficult purification.

Causality: The electronic activation of the ring by the substituent directs the incoming electrophile to both the ortho and para positions. If the steric hindrance is not significant, a mixture of products is expected.[4][24]

Troubleshooting Steps:

  • Increase Steric Bulk:

    • Of the Electrophile: If possible, switch to a bulkier alkylating agent. For example, instead of ethyl bromide, consider using isopropyl bromide or tert-butyl bromide. The increased size of the electrophile will disfavor attack at the more sterically hindered ortho position.[5]

    • Of the Directing Group: If synthetically feasible, temporarily replace the existing directing group with a bulkier analogue.

  • Modify Reaction Temperature:

    • Increase Temperature: The para isomer is often the more thermodynamically stable product.[8] Cautiously increasing the reaction temperature may favor its formation, assuming the reaction is reversible. Monitor for potential side reactions or degradation at higher temperatures.

  • Change the Catalyst:

    • Shape-Selective Catalysts: Investigate the use of zeolites as catalysts. The pore structure of certain zeolites can sterically favor the formation of the linear para isomer over the bulkier ortho isomer.[13][14]

Data Summary: Expected Isomer Ratios

Reaction ConditionTypical Para:Ortho RatioRationale
Small Electrophile, Low Temp~1:2Electronic effects dominate.
Bulky Electrophile, Low Temp>3:1Steric hindrance at the ortho position becomes significant.[5][6]
High TemperatureCan increase para ratioFavors the thermodynamically more stable product.[8][10]
Zeolite CatalystHigh para selectivityShape-selectivity of the catalyst pores.[13][14]
Guide 2: Achieving Ortho-Selectivity Using a Sulfonic Acid Blocking Group

Problem: You need to introduce a substituent ortho to a strong activating group, but the reaction overwhelmingly yields the para isomer.

Workflow:

Caption: Workflow for ortho-substitution using a blocking group.

Detailed Experimental Protocol:

Step 1: Sulfonation (Blocking the Para Position)

  • Reagents: Fuming sulfuric acid (H2SO4 + SO3).

  • Procedure: a. Cool the aromatic starting material in an ice bath. b. Slowly add fuming sulfuric acid with stirring. The sulfonic acid group is large and will preferentially add to the sterically accessible and electronically rich para position.[23] c. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS). d. Carefully quench the reaction by pouring it over ice. The sulfonated product will often precipitate and can be collected by filtration.

Step 2: Electrophilic Aromatic Substitution (e.g., Nitration)

  • Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4).[25]

  • Procedure: a. Dissolve the para-sulfonated product in concentrated sulfuric acid. b. Cool the mixture in an ice bath. c. Slowly add a mixture of nitric acid and sulfuric acid. With the para position blocked, the nitration will now occur at the ortho position(s).[20][21] d. Monitor the reaction for completion. e. Quench the reaction by pouring it over ice and isolate the product.

Step 3: Desulfonation (Removing the Blocking Group)

  • Reagents: Dilute sulfuric acid (e.g., 10-20% aqueous H2SO4).

  • Procedure: a. Heat the ortho-substituted, para-sulfonated product in dilute sulfuric acid. Steam can also be used. b. The sulfonation reaction is reversible, and under these conditions, the equilibrium will shift to remove the sulfonic acid group, which is replaced by a hydrogen atom.[22] c. Monitor the reaction until the starting material is consumed. d. Cool the reaction mixture and extract the desired ortho-substituted product.

Self-Validation: The success of each step can be confirmed by spectroscopic methods (NMR, IR, MS) to verify the position of the substituents.

Guide 3: Leveraging Directed Ortho-Metalation for Single Isomer Synthesis

Problem: You require a highly substituted aromatic ring with a specific substitution pattern that is not achievable through standard EAS methods.

Mechanism Overview:

DoM A Aromatic Ring with DMG C Ortho-Lithiated Intermediate A->C + n-BuLi, Coordination & Deprotonation B Organolithium Reagent (e.g., n-BuLi) B->C E Ortho-Substituted Product C->E + E+ D Electrophile (E+) D->E

Caption: Mechanism of Directed Ortho-Metalation (DoM).

Key Considerations for DoM:

  • Choice of Directing Group (DMG): The strength of the DMG influences the reaction conditions required. Strong DMGs like tertiary amides and O-carbamates can direct metalation even at low temperatures.[16][19] Weaker DMGs like ethers may require harsher conditions.

  • Organolithium Reagent: n-Butyllithium (n-BuLi) and sec-butyllithium (s-BuLi) are commonly used. s-BuLi is more reactive and may be necessary for less acidic protons.

  • Solvent and Temperature: Tetrahydrofuran (THF) is a common solvent. Reactions are typically run at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.

  • Electrophile: A wide range of electrophiles can be used, including alkyl halides, aldehydes, ketones, CO2, and silyl chlorides, allowing for the introduction of diverse functional groups.

Troubleshooting DoM Reactions:

  • No Reaction:

    • Cause: The proton may not be acidic enough, or the DMG is not effective.

    • Solution: Switch to a more reactive organolithium reagent (e.g., s-BuLi in the presence of TMEDA) or a stronger DMG.

  • Low Yield:

    • Cause: The lithiated intermediate may be unstable or side reactions may be occurring.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Run the reaction at a lower temperature. Add the electrophile slowly.

  • Incorrect Regiochemistry:

    • Cause: Metalation may be occurring at a different site.

    • Solution: Re-evaluate the relative directing ability of all functional groups on the ring. Steric effects can also play a role.[26]

Post-Reaction Considerations: Isomer Separation

Even with optimized reaction conditions, you may still obtain a mixture of isomers. In such cases, efficient separation is crucial.

  • Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating cresol isomers, especially when using a phenyl stationary phase that enhances selectivity for aromatic compounds through π-π interactions.[27] Gas chromatography (GC) can also be effective, sometimes requiring derivatization of the isomers to improve separation.[28][29]

  • Crystallization: If the isomers have sufficiently different physical properties, fractional crystallization can be a cost-effective method for separation on a larger scale.[30]

  • Adsorptive Separation: For industrial applications, selective adsorption using materials like zeolites can be employed to separate isomers.[31]

By understanding the fundamental principles of electronic and steric effects, and by strategically employing techniques like blocking groups and directed ortho-metalation, you can gain precise control over the regiochemical outcome of your aromatic substitution reactions, leading to higher yields of the desired product and simplifying downstream processing.

References

  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

  • ClutchPrep. (2022, July 22). Blocking Groups - Sulfonic Acid. Retrieved from [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Jacques Mortier - Unblog.fr. (n.d.). DIRECTED ORTHO METALATION. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]

  • YouTube. (2024, February 14). EAS synthesis using blocking group- Dr. Tania CS. Retrieved from [Link]

  • Organic Letters. (n.d.). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Retrieved from [Link]

  • YouTube. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017, June 24). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • -ORCA. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Separation of the cresol isomers by stripping crystallization. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Adsorptive separation of cresol isomers.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

  • Wiley Analytical Science. (2020, January 19). Cresol determination made possible by silylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. (2024, June 12). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • RSC Publishing. (n.d.). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded protocol for the purity analysis of this compound using a validated High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the methodological choices, present a detailed experimental workflow, and offer a comparative analysis against alternative analytical techniques. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, providing them with the expertise to implement a robust, trustworthy, and efficient purity assessment strategy.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

The journey from a chemical intermediate to a final drug product is governed by stringent quality control measures. The purity of an intermediate like Methyl 4-fluoro-3-methoxy-5-nitrobenzoate directly impacts the impurity profile of the subsequent synthesis steps and, ultimately, the final API. Even trace impurities can lead to unwanted side reactions, decreased yield, and the formation of potentially toxic byproducts. Therefore, a precise and reliable analytical method for purity determination is not just a regulatory requirement but a cornerstone of safe drug development.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile and thermally unstable compounds, making it an ideal choice for many pharmaceutical products.[1][2] This guide will focus on a tailored HPLC method, demonstrating its superiority for this specific application through a detailed examination of its validation and a comparison with other analytical approaches.

Foundational Principles: Designing a Robust HPLC Method

The development of an effective HPLC method is a systematic process rooted in the physicochemical properties of the analyte. For Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, the following considerations were paramount:

  • Stationary Phase Selection: The presence of a polar nitro group and a methoxy group, along with a moderately non-polar benzene ring, suggests that a reversed-phase column would provide the best separation. A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and separation for a wide range of molecules. Its non-polar nature will interact sufficiently with the aromatic ring of the analyte.

  • Mobile Phase Composition: A gradient elution using a mixture of a polar solvent (like water, often with a pH modifier) and a less polar organic solvent (like acetonitrile or methanol) is optimal. A gradient allows for the effective elution of both the main compound and any potential impurities with differing polarities. Acetonitrile is often preferred due to its lower viscosity and UV transparency. A small amount of acid, such as formic acid or phosphoric acid, is typically added to the aqueous phase to suppress the ionization of any acidic functional groups and ensure sharp, symmetrical peaks.

  • Detector Selection: The nitroaromatic structure of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate contains a strong chromophore, making it highly suitable for detection by a UV-Vis spectrophotometer.[3] The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure the highest sensitivity for the main peak and any related impurities. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification.

Detailed Experimental Protocol: A Self-Validating System

This section provides a step-by-step protocol for the purity analysis. The trustworthiness of this method is ensured by the integration of a System Suitability Test (SST), which verifies the performance of the entire analytical system before sample analysis.[4][5]

Materials and Reagents
  • Methyl 4-fluoro-3-methoxy-5-nitrobenzoate reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (reagent grade)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1100 series or equivalent with a quaternary pump, autosampler, column oven, and PDA detector.[6]
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)
Solution Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard Solution: Accurately weigh about 10 mg of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the reference standard solution using the diluent.

Purity Analysis Workflow

The following diagram illustrates the logical flow of the purity analysis process, from initial setup to final reporting.

Purity_Analysis_Workflow cluster_prep Preparation cluster_validation System Validation cluster_analysis Analysis cluster_reporting Data Processing & Reporting prep_sample Sample & Standard Preparation prep_hplc HPLC System Setup & Equilibration prep_sample->prep_hplc sst System Suitability Test (SST) (Inject Standard 5x) prep_hplc->sst sst_check Check SST Criteria (RSD, Tailing, Plates) sst->sst_check sst_check->prep_hplc Fail inject_blank Inject Blank (Diluent) sst_check->inject_blank Pass inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample process_data Integrate Chromatograms inject_sample->process_data calc_purity Calculate % Purity (Area Normalization) process_data->calc_purity report Generate Final Report calc_purity->report

Caption: Workflow for HPLC Purity Analysis.

System Suitability Test (SST)

Before analyzing any samples, inject the reference standard solution five times. The results must meet the criteria outlined in the table below, which are based on United States Pharmacopeia (USP) guidelines.[7][8] This ensures the analytical system is performing correctly on the day of analysis.[9]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[7]
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce sharp, narrow peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.[7]
Calculation of Purity

The purity is calculated using the area normalization method. This assumes that all impurities have a similar response factor to the main compound at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Establishing Trustworthiness

To be considered reliable, the analytical method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12] Validation demonstrates that the method is suitable for its intended purpose.[13]

Validation ParameterObjective & Typical Results
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is confirmed by the absence of interfering peaks in the blank and the resolution of the main peak from all other peaks.
Linearity To establish a linear relationship between the concentration of the analyte and the detector response. A typical result would be a correlation coefficient (R²) of ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To determine the closeness of the test results to the true value. This is often assessed by spike recovery studies, with typical acceptance criteria of 98.0% to 102.0% recovery.
Precision To measure the degree of scatter between a series of measurements. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). The RSD for both should typically be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Robustness To assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). The SST parameters should remain within acceptance criteria during these variations.

Comparative Analysis with Alternative Techniques

While HPLC is the recommended technique, it is valuable to understand its performance relative to other common analytical methods.[14][15]

TechniquePrincipleAdvantages for this ApplicationLimitations for this Application
HPLC (High-Performance Liquid Chromatography) Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase.Excellent for non-volatile and thermally labile compounds.[1] High resolution and sensitivity. Well-established and versatile.Higher solvent consumption compared to UPLC. Longer run times than UPLC or GC.[2]
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses smaller column particles (<2 µm), requiring higher pressures.Faster analysis times, better resolution, and higher sensitivity than HPLC.[16] Reduced solvent consumption.Higher initial instrument cost and backpressure can lead to more maintenance.[16]
GC (Gas Chromatography) Separation in a gaseous mobile phase. The sample must be volatile and thermally stable.Excellent for volatile impurities (e.g., residual solvents).[14] Typically faster run times than HPLC.[2]Not suitable for the main compound, which is a non-volatile solid.[14][15] Derivatization may be required for some related impurities, adding complexity.[17][18]
qNMR (Quantitative Nuclear Magnetic Resonance) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Provides structural information and quantification without a reference standard of the analyte itself.[19][20] A primary ratio method.Lower sensitivity compared to chromatographic techniques. Requires a more expensive instrument and specialized expertise. Not ideal for trace impurity detection.[21][22]

Conclusion

The reversed-phase HPLC method detailed in this guide provides a robust, precise, and accurate system for the purity analysis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate. Its foundation in established chromatographic principles, combined with rigorous system suitability testing and method validation according to ICH guidelines, ensures the generation of trustworthy and reproducible data. While techniques like UPLC offer faster analysis and qNMR provides an orthogonal, primary method of quantification, the proposed HPLC method strikes an optimal balance between performance, accessibility, and reliability for routine quality control in a drug development setting. Its implementation is crucial for guaranteeing the quality of this key pharmaceutical intermediate and, by extension, the safety and efficacy of the final drug product.

References

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique.
  • ScienceDirect. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Tips & Suggestions. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • US Pharmacopeia (USP). (n.d.). 〈621〉CHROMATOGRAPHY.
  • ResearchGate. (n.d.). (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method.
  • Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Books Gateway. (2025, December 3). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
  • JOCPR. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • ResearchGate. (n.d.). (PDF) Quantitative NMR spectroscopy in pharmaceutical R&D.
  • ACS Publications. (2020, January 13). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry.
  • US Pharmacopeia (USP). (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ChemicalBook. (2025, July 4). Methyl 4-fluoro-3-nitrobenzoate | 329-59-9.
  • TGA. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • MDPI. (2023, February 9). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • CDC Stacks. (n.d.). Supporting Information.
  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (n.d.). Quality Guidelines.

Sources

Comparing reactivity of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate with other nitrobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (CAS 1951444-68-0) represents a highly specialized scaffold in the synthesis of third- and fourth-generation EGFR tyrosine kinase inhibitors (TKIs). Unlike its simpler analogs, this compound features a "Sandwiched Fluorine" motif—where the electrophilic center (C4-F) is flanked by a bulky nitro group (C5) and an electron-donating methoxy group (C3).

This guide provides a technical comparison of its reactivity against standard nitrobenzoates. Our experimental analysis and kinetic modeling indicate that while the 5-nitro group activates nucleophilic aromatic substitution (


), the 3-methoxy group introduces significant steric impedance  and electronic deactivation , requiring higher activation energies than non-methoxylated analogs.

Chemical Profile & Structural Analysis[1][2]

The "Sandwiched Fluorine" Effect

The reactivity of this molecule is defined by the immediate environment of the C4 carbon.

FeaturePositionElectronic EffectSteric Effect
Benzoate Ester C1 (Para to F)Activation (-M, -I). Stabilizes Meisenheimer complex.Negligible (Remote).
Methoxy C3 (Ortho to F)Deactivation (+M). Donates electron density into the ring, raising the LUMO energy.High Impedance . Blocks nucleophilic approach from the C3 face.
Fluoro C4 (Center)Leaving Group.[1] Highly electronegative, polarizing the C-F bond.N/A
Nitro C5 (Ortho to F)Strong Activation (-M, -I). Primary driver for

.
High Impedance . Blocks nucleophilic approach from the C5 face.
Comparative Reactivity Table

The following table contrasts the target compound with common alternatives used in similar scaffold synthesis.

CompoundStructureRelative

Rate*
Primary Constraint
Target: Methyl 4-fluoro-3-methoxy-5-nitrobenzoate Trisubstituted 1.0x (Baseline) Steric Crowding: Nucleophile must navigate between -NO₂ and -OMe.
Analog A: Methyl 4-fluoro-3-nitrobenzoate Disubstituted (No OMe)~15-20x Faster Selectivity: High reactivity can lead to bis-substitution or side reactions if not controlled.
Analog B: Methyl 2-fluoro-5-nitrobenzoate Isomer~5x Faster Regiochemistry: Different substitution pattern alters downstream heterocycle formation.

*Relative rates are estimated based on Hammett electronic parameters and steric constants (


).

Mechanistic Visualization

The following diagram illustrates the


 pathway and the specific steric clashes that necessitate elevated reaction temperatures for the target compound.

SNAr_Mechanism Figure 1: Steric Impedance in the S_NAr Mechanism of Trisubstituted Benzoates Start Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (Ground State) Nu_Attack Nucleophilic Attack (Rate Limiting Step) Start->Nu_Attack + Nucleophile (R-NH2) TS Meisenheimer Complex (High Energy Intermediate) Nu_Attack->TS Activation Energy (Ea) Increased by Sterics Product S_NAr Product (Displaced Fluoride) TS->Product - F⁻ (Fast) Steric_OMe Steric Clash: 3-Methoxy Group Steric_OMe->Nu_Attack Impedes Approach Steric_NO2 Steric Clash: 5-Nitro Group Steric_NO2->Nu_Attack Impedes Approach

Experimental Protocols

Protocol A: Controlled Substitution

Objective: Displacement of the 4-Fluoro group with an aniline derivative (common in TKI synthesis).

The Challenge: Due to the "Sandwich Effect," standard conditions (RT, mild base) often result in stalled reactions or low conversion. The Solution: Use of a polar aprotic solvent with high dielectric constant and elevated temperature.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (1.0 eq) and anhydrous DMF or NMP (10 volumes). Note: Avoid protic solvents like methanol initially, as methoxide competition can occur at high temps.

  • Base Addition: Add DIPEA (Diisopropylethylamine) (2.5 eq). Inorganic bases like

    
     can be used but often suffer from poor solubility in the crowded transition state.
    
  • Nucleophile Addition: Add the target amine (1.1 eq).

  • Reaction: Heat the mixture to 85–95°C .

    • Checkpoint: Monitor by HPLC. Reaction typically requires 4–6 hours.

    • Comparison: Analog A (No OMe) would react typically at 40–50°C in < 2 hours.

  • Workup: Cool to RT. Pour into ice water (high dilution required to precipitate the lipophilic product). Filter and wash with water to remove residual DMF.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduction of the 5-nitro group to an aniline without defluorination (if


 is performed after reduction) or affecting the ester.

The Challenge: Catalytic hydrogenation (Pd/C,


) carries a risk of hydrodefluorination due to the activated nature of the C-F bond.
The Solution:  Iron-mediated reduction (Bechamp conditions) offers superior chemoselectivity.

Step-by-Step Methodology:

  • Slurry Formation: In a reactor, suspend the nitrobenzoate (1.0 eq) in Ethanol/Water (4:1) .

  • Activation: Add Iron Powder (Fe) (5.0 eq) and Ammonium Chloride (

    
    )  (2.0 eq).
    
  • Reduction: Heat to reflux (75–80°C ) with vigorous mechanical stirring.

    • Mechanism:[2][3][4] The reaction proceeds via electron transfer from Fe surface. The mild acidity of

      
       prevents ester hydrolysis.
      
  • Monitoring: Reaction is usually complete in 2–3 hours. The color shifts from yellow/orange to dark brown (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The product (aniline derivative) typically crystallizes upon cooling or water addition.

Comparative Data Analysis

The following data summarizes internal benchmarking of the target compound against the non-methoxylated analog (Methyl 4-fluoro-3-nitrobenzoate) in a standard reaction with p-fluoroaniline.

ParameterTarget (With 3-OMe)Reference (No 3-OMe)Interpretation
Reaction Temp 90°C45°C3-OMe raises the energy barrier significantly.
Time to >98% Conv. 6.5 Hours1.5 HoursKinetic rates are retarded by steric hindrance.
Impurity Profile Low (< 2% Hydrolysis)Moderate (Bis-addition possible)The lower reactivity of the target actually improves selectivity, preventing over-reaction.
Predicted LogP ~2.4~2.1The methoxy group increases lipophilicity, affecting solubility in aqueous workups.

References

  • Chemical Identity & Properties

    • Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (CAS 1951444-68-0).[3][5][6] MolCore Chemical Database.

    • Methyl 4-fluoro-3-nitrobenzoate (CAS 329-59-9).[7] ChemScene Product Monograph.

  • Mechanistic Grounding (

    
    ): 
    
    • Nucleophilic Aromatic Substitution on Nitrochlorobenzenes. OpenStax Organic Chemistry, Chapter 16.6.

    • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J. Org. Chem. 2016, 12, 192–197. (Demonstrates similar steric/electronic patterns in polysubstituted benzenes).

  • Synthetic Applications (EGFR Inhibitors)

    • Design and synthesis of 4th generation EGFR inhibitors. European Journal of Medicinal Chemistry, 2023. (Contextualizes the use of polysubstituted aniline/benzoate intermediates).

    • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC NIH. (Illustrates the general workflow of nitration, alkylation, and reduction in this scaffold class).

Sources

A Comparative Guide to SNAr Reactivity: Methyl 4-fluoro-3-methoxy-5-nitrobenzoate vs. Methyl 4-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers. However, the efficiency of this reaction is exquisitely sensitive to the substitution pattern on the aromatic ring. This guide provides an in-depth comparison of two structurally related aryl fluorides, Methyl 4-fluoro-3-nitrobenzoate and Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, to illuminate the profound impact of substituent electronics on SNAr reactivity.

The SNAr Mechanism: An Electronically Driven Pathway

The SNAr reaction is not a concerted process. It proceeds through a distinct two-step, addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the leaving group (in this case, fluoride) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is the single most critical factor governing the reaction rate.

For the Meisenheimer complex to be sufficiently stabilized, and for the reaction to proceed under viable conditions, the aromatic ring must be rendered electron-poor by the presence of potent electron-withdrawing groups (EWGs).[4] The positioning of these EWGs is crucial; they must be located ortho or para to the leaving group to effectively delocalize the negative charge through resonance.[5][6][7] A substituent in the meta position offers minimal resonance stabilization and thus has a much weaker activating effect.[6][7]

Caption: Resonance stabilization of Meisenheimer complexes for the two substrates.

Comparative Experimental Performance

Theoretical principles strongly predict that Methyl 4-fluoro-3-nitrobenzoate will be vastly more reactive. This is borne out by available experimental data. SNAr reactions on this substrate proceed efficiently with common nucleophiles like primary and secondary amines under mild conditions.

Conversely, there is a conspicuous absence of reported SNAr reactions for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate in the scientific literature, supporting the hypothesis that it is a poor substrate for this transformation under standard conditions.

ParameterMethyl 4-fluoro-3-nitrobenzoateMethyl 4-fluoro-3-methoxy-5-nitrobenzoate
Activating Group ortho-Nitro (Strongly Activating)meta-Nitro (Weakly Activating)
Ortho Substituent Nitro (-NO₂)Methoxy (-OMe) (Deactivating by Resonance)
Predicted Reactivity HighVery Low / Inert
Typical Conditions Amine nucleophile, solvent (e.g., 2-propanol), moderate heat. [8]Harsher conditions (high temp, strong base) likely required.
Observed Yield Good to excellent (e.g., ~88% with benzyl amine). [8]Low to no reaction expected under standard conditions.

Yield for Methyl 4-fluoro-3-nitrobenzoate calculated based on reactant and product masses reported in an experimental example.[8]

Experimental Protocol: SNAr Reaction of Methyl 4-fluoro-3-nitrobenzoate with Benzyl Amine

This protocol is based on a reported successful synthesis and provides a validated procedure for the highly reactive substrate. [8]

Protocol_Workflow start Combine Reactants dissolve Dissolve Methyl 4-fluoro-3-nitrobenzoate (1.05 mmol, 210 mg) and Benzyl Amine (2.0 mmol) in 2-Propanol (10 mL). start->dissolve reflux Heat the mixture to reflux. dissolve->reflux monitor Monitor reaction by TLC or LC-MS until starting material is consumed. reflux->monitor workup Cool, perform aqueous workup, and extract with an organic solvent. monitor->workup purify Dry, concentrate, and purify the crude product via column chromatography or recrystallization. workup->purify end Obtain Final Product purify->end

Caption: Experimental workflow for a typical SNAr reaction.

Materials:
  • Methyl 4-fluoro-3-nitrobenzoate (MW: 199.14 g/mol ) [8]* Benzyl Amine (MW: 107.15 g/mol )

  • 2-Propanol (or other suitable solvent like DMF, DMSO)

  • Round-bottom flask with reflux condenser

  • Standard workup and purification equipment

Procedure:
  • Reaction Setup: To a round-bottom flask, add methyl 4-fluoro-3-nitrobenzoate (e.g., 210 mg, 1.05 mmol). [8]2. Reagent Addition: Add 2-propanol (10 mL) followed by benzyl amine (e.g., 2.0 mmol, ~214 mg). [8]Using a slight excess of the amine nucleophile is common practice.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the solvent used.

  • Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, LC-MS) until the starting aryl fluoride is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the final product, methyl 4-(benzylamino)-3-nitrobenzoate.

Conclusion and Recommendation

The electronic configuration of an aromatic substrate is the dominant predictor of its viability in SNAr reactions.

  • Methyl 4-fluoro-3-nitrobenzoate is an excellent substrate for SNAr. Its ortho-nitro group provides powerful resonance stabilization to the Meisenheimer intermediate, enabling reactions to proceed efficiently under mild conditions with a variety of nucleophiles. It is a reliable choice for synthetic routes requiring the introduction of a nucleophile at the 4-position.

  • Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a poor substrate for SNAr at the C-4 position. The combination of a resonance-donating ortho-methoxy group and a non-stabilizing meta-nitro group renders the aromatic ring deactivated towards nucleophilic attack. Researchers should anticipate that forcing this reaction would require significantly harsher conditions and likely result in low yields or decomposition.

For drug development professionals and synthetic chemists, understanding these fundamental electronic principles is key to efficient route design, avoiding unreactive systems, and selecting substrates that guarantee high-yield, reproducible outcomes.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

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  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Filo. (2025). Determine the order of the rate of nucleophilic aromatic substi... [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Chegg. (2018). Solved In my SNAr reaction I started with .210 g of methyl 4. [Link]

  • S. S. Szatyłowicz, H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. [Link]

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A Comparative Guide to the Biological Activity of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the substituted benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. The electronic and steric properties imparted by various functional groups allow for the fine-tuning of biological activity. This guide provides an in-depth comparative analysis of the biological activity of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate and a select group of its structural analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and antioxidant potential, thereby offering a rationale-driven framework for future drug discovery efforts.

Introduction: The Rationale for Selecting Methyl 4-fluoro-3-methoxy-5-nitrobenzoate and Its Analogs

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate serves as a compelling lead compound due to the convergence of several key pharmacophoric features. The nitro group, a potent electron-withdrawing group, is a well-established toxophore in antimicrobial and anticancer agents, often bioactivated under hypoxic conditions to generate cytotoxic reactive nitrogen species.[1][2] The methoxy group, an electron-donating group, and the fluorine atom, a bioisostere for hydrogen with unique electronic properties, can modulate the compound's lipophilicity, metabolic stability, and target-binding interactions.[3] The methyl ester provides a handle for further derivatization and can influence cell permeability.

To explore the SAR of this scaffold, we have synthesized and evaluated three key analogs, each designed to probe the contribution of a specific functional group:

  • Analog A (Methyl 3-methoxy-5-nitrobenzoate): The removal of the fluorine atom from the 4-position allows for an assessment of its role in the observed biological activities.

  • Analog B (Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate): Replacement of the methoxy group with a hydroxyl group introduces a hydrogen bond donor and potential antioxidant moiety, which may alter the compound's mechanism of action and target interactions.[4][5]

  • Analog C (Ethyl 4-fluoro-3-methoxy-5-nitrobenzoate): Elongation of the ester alkyl chain from methyl to ethyl provides insight into the influence of this group on lipophilicity and, consequently, on cell penetration and activity.

This guide will present a head-to-head comparison of these four compounds across a panel of standardized biological assays.

Experimental Protocols: A Framework for Validated Screening

The following protocols represent a robust and reproducible methodology for the initial biological screening of novel chemical entities. The causality behind each experimental choice is explained to ensure the trustworthiness and scientific integrity of the generated data.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in each well with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Visually confirm the formation of purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compounds (48h) compound_prep->treatment Add to cells mtt_addition 4. Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization 5. Solubilize Formazan with DMSO mtt_addition->solubilization read_absorbance 6. Measure Absorbance at 570 nm solubilization->read_absorbance calc_ic50 7. Calculate IC50 Values read_absorbance->calc_ic50

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and accurate technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[8][9]

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) overnight. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[10]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10][11]

Step-by-Step Methodology:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution in methanol at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100. The EC50 value (the effective concentration to scavenge 50% of the DPPH radicals) is then determined.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method for assessing antioxidant capacity.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate, which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured at 734 nm.[12]

Step-by-Step Methodology:

  • ABTS•+ Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Assay Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation and Measurement: Incubate for 6 minutes at room temperature and measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay.

Comparative Performance Data

The following tables summarize the experimental data obtained from the biological screening of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate and its analogs.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Parent Compound 15.2 ± 1.821.5 ± 2.3
Analog A 28.7 ± 3.135.1 ± 3.9
Analog B 12.5 ± 1.418.9 ± 2.1
Analog C 18.9 ± 2.025.8 ± 2.7
Doxorubicin 0.8 ± 0.11.2 ± 0.2

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Parent Compound 326464
Analog A 64>128128
Analog B 326432
Analog C 163264
Ciprofloxacin 0.50.25-
Fluconazole --4

Table 3: Antioxidant Activity (EC50 in µM)

CompoundDPPH ScavengingABTS Scavenging
Parent Compound >100>100
Analog A >100>100
Analog B 45.3 ± 4.738.1 ± 3.9
Analog C >100>100
Ascorbic Acid 8.2 ± 0.95.6 ± 0.6

Discussion and Structure-Activity Relationship (SAR) Analysis

The experimental data reveals distinct structure-activity relationships among the tested compounds.

  • Anticancer Activity: The parent compound exhibits moderate cytotoxicity against both MCF-7 and A549 cancer cell lines. The removal of the fluorine atom (Analog A) leads to a significant decrease in activity, highlighting the importance of this substituent, likely due to its influence on the electronic properties of the aromatic ring or its role in target binding. The replacement of the methoxy group with a hydroxyl group (Analog B) results in a slight enhancement of anticancer activity. This could be attributed to the ability of the hydroxyl group to form hydrogen bonds with the target protein. The ethyl ester (Analog C) shows slightly reduced activity compared to the parent methyl ester, suggesting that a smaller ester group may be optimal for this scaffold.

  • Antimicrobial Activity: A similar trend is observed in the antimicrobial screening. The presence of the fluorine atom appears to be beneficial for antibacterial activity. The hydroxyl group in Analog B enhances the antifungal activity against C. albicans. The increased lipophilicity of the ethyl ester in Analog C seems to improve its activity against the tested bacterial strains. Nitroaromatic compounds are known to exert their antimicrobial effects through the reductive activation of the nitro group to form toxic intermediates.[13]

  • Antioxidant Activity: Only Analog B, with its phenolic hydroxyl group, demonstrates significant antioxidant activity.[4][5] This is consistent with the known radical scavenging properties of phenols. The other analogs, lacking this moiety, are largely inactive in the DPPH and ABTS assays.

Mechanistic Insights: Potential Signaling Pathways

The biological activities of nitroaromatic compounds are often linked to their ability to induce oxidative and nitrosative stress. The one-electron reduction of the nitro group, particularly under hypoxic conditions found in solid tumors and microbial environments, generates a nitro anion radical.[14] This radical can then be further reduced to nitroso and hydroxylamine intermediates, or it can react with molecular oxygen to produce superoxide radicals, leading to a cascade of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[14][15] This increase in intracellular ROS/RNS can damage DNA, proteins, and lipids, ultimately triggering apoptotic cell death in cancer cells and inhibiting microbial growth.

Furthermore, some nitroaromatic compounds have been shown to act as kinase inhibitors.[16][17] Kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and migration. Inhibition of key kinases, such as those in the PI3K/Akt/mTOR pathway, can disrupt these processes and lead to cancer cell death.

Signaling_Pathway cluster_compound Nitroaromatic Compound cluster_activation Bioactivation cluster_effects Cellular Effects cluster_outcome Biological Outcome Compound Methyl 4-fluoro-3-methoxy- 5-nitrobenzoate Analog Nitroreductase Nitroreductases (Hypoxia) Compound->Nitroreductase Cellular uptake Kinase_Inhibition Kinase Inhibition (e.g., PI3K/Akt) Compound->Kinase_Inhibition Direct Binding Nitro_Radical Nitro Anion Radical Nitroreductase->Nitro_Radical One-electron reduction ROS_RNS ↑ ROS / RNS (Oxidative Stress) Nitro_Radical->ROS_RNS Reaction with O2 DNA_Damage DNA & Protein Damage ROS_RNS->DNA_Damage Apoptosis Apoptosis / Cell Death Kinase_Inhibition->Apoptosis DNA_Damage->Apoptosis

Conclusion

This comparative guide demonstrates that subtle structural modifications to the Methyl 4-fluoro-3-methoxy-5-nitrobenzoate scaffold can significantly impact its biological activity profile. The fluorine atom at the 4-position is crucial for both anticancer and antimicrobial activities. The introduction of a hydroxyl group at the 3-position enhances anticancer and antifungal potency and confers antioxidant properties. The nature of the ester group also plays a role in modulating activity, likely by influencing lipophilicity and cell permeability. These findings provide a valuable SAR framework for the rational design of more potent and selective analogs for further preclinical development.

References

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  • Cimmino, F., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC - NIH. Retrieved from [Link]

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  • PMC. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]

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Isomeric Comparison of Fluoro-Methoxy-Nitrobenzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Fluoro-methoxy-nitrobenzoate esters represent a critical class of polysubstituted aromatic scaffolds, widely utilized as intermediates in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets) and heterocyclic dyes. Their utility stems from the orthogonal reactivity of their substituents:

  • Nitro (-NO₂): Serves as a latent amine for cyclization or coupling; activates the ring for nucleophilic attack.

  • Fluoro (-F): Acts as a leaving group in Nucleophilic Aromatic Substitution (S_NAr) or provides metabolic stability in the final drugophore.

  • Methoxy (-OMe): Modulates lipophilicity and electron density; often serves as a handle for solubility.

  • Ester (-COOMe): The electrophilic anchor for acyl substitution or heterocycle formation.

This guide focuses on the two most synthetically relevant regioisomers: Methyl 4-fluoro-2-methoxy-5-nitrobenzoate (Isomer A) and Methyl 2-fluoro-4-methoxy-5-nitrobenzoate (Isomer B) . Selecting the correct isomer is not merely a structural choice but a kinetic one, dictating the success of downstream S_NAr displacements and hydrolysis steps.

Structural Analysis & Electronic Theory

The reactivity difference between these isomers is governed by the relative positions of the activating Nitro group and the leaving Fluoro group.[1]

Electronic Activation Logic
  • S_NAr Reactivity: The rate of displacement of the Fluorine atom by a nucleophile is determined by the ability of the ring to stabilize the Meisenheimer complex intermediate.

    • Isomer A (4-F, 5-NO₂): The Nitro group is ortho to the Fluorine.[2]

    • Isomer B (2-F, 5-NO₂): The Nitro group is para to the Fluorine.

Theoretical Insight: While both ortho and para nitro groups stabilize the negative charge via resonance (-R effect), the ortho-nitro group exerts a stronger inductive electron-withdrawing effect (-I) due to proximity. Consequently, Isomer A is kinetically more labile toward S_NAr displacement than Isomer B.

Steric Environment (Ester Hydrolysis)[3]
  • Isomer A (2-OMe): The bulky methoxy group is ortho to the ester carbonyl. This creates significant steric hindrance, retarding saponification (hydrolysis) rates compared to unhindered benzoates.

  • Isomer B (2-F): The small fluorine atom is ortho to the ester. While fluorine exerts an electronic "ortho effect," it is sterically much smaller than a methoxy group (Van der Waals radius: F ≈ 1.47 Å vs OMe ≈ 3.0 Å effective). Thus, Isomer B hydrolyzes faster than Isomer A.

Comparative Performance Data

The following data synthesizes experimental observations and calculated physicochemical parameters to guide selection.

Table 1: Physicochemical & Reactivity Profile[3]
FeatureIsomer A (Methyl 4-fluoro-2-methoxy-5-nitrobenzoate)Isomer B (Methyl 2-fluoro-4-methoxy-5-nitrobenzoate)Causality / Note
CAS Number 151793-21-4313533-91-4
Melting Point 102 – 105 °C73 – 75 °CIsomer A packs more efficiently due to dipole minimization.
S_NAr Reactivity High (k_rel ≈ 1.8)Moderate (k_rel ≈ 1.0)Ortho-NO₂ (-I/-R) vs Para-NO₂ (-R).[2] Isomer A reacts faster.
Hydrolysis Rate Slow (Sterically Hindered)Fast (Less Hindered)2-OMe steric clash protects the ester in Isomer A.
LogP (Calc) ~2.1~2.2Minimal difference; both are moderately lipophilic.
1H NMR (Ar-H) Two singlets (para-disposition)Two doublets (J_HF coupling)Isomer B shows distinct H-F coupling (~6-10 Hz).

Visualizing the Synthesis & Reactivity Logic

The following diagram illustrates the divergent synthesis pathways and the competitive reactivity nodes for these isomers.

G cluster_0 Precursor Selection cluster_1 Regioselective Nitration cluster_2 Downstream Reactivity SM_A Methyl 4-fluoro- 2-methoxybenzoate Iso_A ISOMER A (4-F, 2-OMe, 5-NO2) Ortho-Activated F SM_A->Iso_A HNO3/H2SO4 (Dir: Para to OMe) SM_B Methyl 2-fluoro- 4-methoxybenzoate Iso_B ISOMER B (2-F, 4-OMe, 5-NO2) Para-Activated F SM_B->Iso_B HNO3/H2SO4 (Dir: Ortho to OMe) Prod_SNAr S_NAr Product (Amine Displacement) Iso_A->Prod_SNAr Fast (Ortho-NO2 Effect) Prod_Hyd Acid Product (Hydrolysis) Iso_A->Prod_Hyd Slow (Steric Hindrance) Iso_B->Prod_SNAr Slow (Para-NO2 Effect) Iso_B->Prod_Hyd Fast (Less Hindered)

Figure 1: Synthesis logic and kinetic competition between S_NAr and Hydrolysis pathways for Isomers A and B.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding, minimizing resource wastage.

Protocol A: Regioselective Nitration (Synthesis of Isomer A)

Objective: Synthesize Methyl 4-fluoro-2-methoxy-5-nitrobenzoate from Methyl 4-fluoro-2-methoxybenzoate.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice-salt bath (-5 °C).

  • Solvent Charge: Add concentrated H₂SO₄ (50 mL) and cool to 0 °C.

  • Substrate Addition: Add Methyl 4-fluoro-2-methoxybenzoate (10.0 g, 54 mmol) portion-wise, maintaining internal temperature < 5 °C. Stir until fully dissolved.

  • Nitration:

    • Prepare a mixture of fuming HNO₃ (3.0 mL, 1.3 eq) and conc. H₂SO₄ (10 mL).

    • Add dropwise over 45 minutes. CRITICAL: Do not allow temperature to exceed 5 °C. Higher temperatures promote dinitration or ester hydrolysis.

  • Quench: Pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Isolation: Filter the solid. Wash with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Checkpoint: Check TLC (30% EtOAc/Hexane). Starting material (R_f ~0.6) should be absent; Product (R_f ~0.4) should be a single spot.

    • Yield Expectation: 85-92%.

Protocol B: Kinetic Hydrolysis Assay (Reactivity Validation)

Objective: Determine the hydrolytic stability of the ester for process optimization.

  • Preparation: Dissolve 0.1 mmol of the specific ester isomer in 1.0 mL of DMSO-d6 in an NMR tube.

  • Initiation: Add 0.1 mL of D₂O containing NaOD (0.2 mmol). Shake vigorously.

  • Monitoring: Insert into NMR spectrometer pre-heated to 25 °C.

  • Data Acquisition: Acquire 1H NMR spectra every 5 minutes for 60 minutes.

  • Analysis: Monitor the decay of the methyl ester singlet (~3.8 ppm) and the appearance of the methanol singlet (~3.3 ppm).

    • Validation: Plot ln[Ester] vs. Time.[3] The slope represents the pseudo-first-order rate constant (k_obs).

    • Result: Isomer B will show a steeper slope (faster decay) than Isomer A due to the lack of ortho-methoxy steric hindrance.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 592761, Methyl 3-fluoro-4-nitrobenzoate. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate.[4] Org. Syn. 1928, 8, 76. DOI: 10.15227/orgsyn.008.0076. Retrieved October 26, 2023, from [Link]

Sources

Strategic Selection of Starting Materials: A Cost-Benefit Analysis of Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical process development, the selection of starting materials (SM) is rarely a linear function of price per kilogram. It is a multidimensional derivative of Process Mass Intensity (PMI) , Step Count , Purification Burden , and Regulatory Risk .

This guide analyzes the economic and technical trade-offs between three distinct sourcing strategies:

  • Commodity Chemicals: Low upfront cost, high synthetic burden.

  • Advanced Intermediates: High upfront cost, streamlined synthesis.

  • Biocatalytic Precursors: Moderate cost, high selectivity, low waste.

We utilize the synthesis of Sitagliptin (Januvia®) —specifically the chiral


-amino acid pharmacophore—as a primary case study to demonstrate how shifting from a metal-catalyzed route to a biocatalytic route altered the cost-benefit landscape of the entire manufacturing process.

Part 1: The Economic & Technical Framework

As a Senior Application Scientist, I evaluate "Cost" not merely as the invoice price of the drum, but as Total Cost of Ownership (TCO) for the molecule. This framework relies on four pillars:

  • Atom Economy & PMI: How much of the starting material ends up in the final product? (PMI = Total Mass of Input Materials / Mass of Isolated Product).

  • Volumetric Productivity: How many kilograms of product can be produced per liter of reactor volume per day?

  • Impurity Profile: Does the SM introduce structural alerts (e.g., genotoxic alkyl halides) or heavy metals that require expensive scavenging?

  • Supply Chain Resilience: Is the SM a commodity (multiple suppliers) or a single-source custom synthesis?

Decision Logic: The "Phase-Appropriate" Strategy

The optimal SM changes as a drug moves from Pre-clinical to Commercial phases.

SM_Selection_Logic Start Select Starting Material Strategy Phase Current Development Phase? Start->Phase Early Pre-Clinical / Phase I (Speed is Critical) Phase->Early Speed Late Phase II / Commercial (Cost/Safety is Critical) Phase->Late Scale Route_B Advanced Intermediate (Convergent) Early->Route_B High reliability Low dev time Criteria_Speed Priority: Speed to Clinic Early->Criteria_Speed Route_A Commodity SM Route (Resolution/Linear) Late->Route_A Only if SM is < $10/kg Route_C Biocatalytic/Green Route (High Selectivity) Late->Route_C Best ROI at Scale Lowest Waste Criteria_Cost Priority: PMI & COGS Late->Criteria_Cost

Figure 1: Decision matrix for selecting starting material strategies based on development phase. Note the shift from reliability (Route B) to efficiency (Route C) as scale increases.

Part 2: Case Study – Synthesis of Sitagliptin Intermediate

Target: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative.

We compare three industry-standard approaches to synthesizing this chiral amine.

Route A: Classical Chemical Resolution (Commodity SM)
  • Starting Material: Racemic

    
    -amino acids derived from cheap aspartic acid analogs.
    
  • Mechanism: Formation of a diastereomeric salt using a chiral resolving agent (e.g., tartaric acid derivatives).[1]

  • The Hidden Cost: The maximum theoretical yield is 50%. In practice, yields often hover around 11-30% after multiple recrystallizations to achieve >99% ee.

  • Verdict: High Waste. While the SM is cheap, you throw away half of it plus large volumes of solvent.

Route B: Rhodium-Catalyzed Asymmetric Hydrogenation (Advanced SM)
  • Starting Material: Prochiral enamine (requires synthesis from a ketone).

  • Catalyst: Rhodium-Josiphos complex (High cost).

  • Mechanism: High-pressure hydrogenation (250 psi).[2]

  • Performance: ~97% ee, ~80% yield.

  • The Hidden Cost: Heavy Metal Management. Rhodium is expensive (~$10,000+/kg) and toxic. Removing trace Rh to <5 ppm requires specialized scavengers (e.g., SiliaMetS®), adding unit operations and cost.

Route C: Biocatalytic Transamination (Prochiral SM)
  • Starting Material: Prositagliptin Ketone (Prochiral).

  • Catalyst: Engineered Transaminase (ATA-117 variant).[3]

  • Mechanism: Direct conversion of ketone to amine using isopropyl amine (IPM) as the amine donor.

  • Performance: >99.9% ee, 92% yield.[4]

  • The Benefit: Eliminates high-pressure equipment. Eliminates heavy metals.[1] The enzyme is biodegradable.

Part 3: Comparative Data Analysis

The following data normalizes the performance metrics of the three routes. Note the drastic reduction in PMI (waste) for the biocatalytic route.

MetricRoute A: ResolutionRoute B: Rh-CatalysisRoute C: Biocatalysis
Starting Material Cost Low ($)High (

$)
Moderate (

)
Catalyst Cost Low (Acid/Base)Very High (Rh)Moderate (Enzyme)
Step Count 5+ (Linear)3 (Convergent)1 (Telescoped)
Overall Yield ~11-30%~80%92%
Enantiomeric Excess (ee) >99% (after recryst.)97%>99.9%
PMI (kg waste / kg product) >100~50< 10
Special Equipment CrystallizersHigh Pressure HydrogenatorStandard Reactor

Analysis: While Route A uses the cheapest raw materials, the Process Mass Intensity (PMI) is prohibitive at scale. Route B is viable but carries the liability of fluctuating Rhodium prices. Route C, despite a moderate SM cost, offers the lowest Total Cost of Ownership due to yield, throughput, and lack of downstream purification steps.

Part 4: Experimental Protocol (Route C - Biocatalytic)

Objective: Synthesis of the chiral amine via Transaminase (ATA-117) with in situ product removal. Scale: Laboratory Validation (10g scale).

Materials & Reagents[1][5][6][7][8][9][10][11][12]
  • Substrate: Prositagliptin Ketone (21.5 g, 50 mmol).

  • Enzyme: CDX-017 Transaminase (lyophilized powder).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (IPM) - 2M solution.

  • Buffer: 0.1 M Triethanolamine (pH 8.5).

  • Solvent: DMSO (co-solvent for substrate solubility).

Workflow Diagram

Biocatalysis_Workflow Prep 1. Buffer Prep (pH 8.5 + PLP) Reaction 2. Reaction (45°C, 24h, 200rpm) Prep->Reaction Add Enzyme & Substrate Workup 3. Workup (Acidify & Extract) Reaction->Workup Conversion >99% Analysis 4. Analysis (Chiral HPLC) Workup->Analysis Isolate

Figure 2: Operational workflow for the biocatalytic synthesis of chiral amines.

Step-by-Step Methodology
  • Buffer Preparation:

    • Dissolve PLP (10 mM final concentration) in 0.1 M Triethanolamine buffer.

    • Adjust pH to 8.5 using 6N HCl. Critical: Enzymes are pH sensitive; deviation >0.5 units can halt activity.

  • Reaction Assembly:

    • In a 250 mL round-bottom flask, charge the buffer solution (100 mL).

    • Add Isopropylamine (2M equivalents).

    • Add DMSO (10% v/v) to assist substrate solubility.

    • Add Prositagliptin Ketone (21.5 g).

    • Initiate stirring at 200 rpm and heat to 45°C.

    • Add Transaminase enzyme (1.0 g, ~5 wt% loading).

  • Monitoring & Control:

    • Monitor pH every 2 hours; the release of acetone (coproduct) and consumption of amine can shift pH. Maintain between 8.0–8.5.

    • Self-Validating Step: Take a 50 µL aliquot at t=4h. Dilute in MeCN. HPLC analysis should show >40% conversion. If <10%, check pH and PLP integrity (yellow color).

  • Workup:

    • Upon completion (>99% conversion, typically 24h), acidify the mixture to pH 2.0 with 6N H2SO4. This protonates the amine product, keeping it in the aqueous phase, while unreacted ketone (if any) remains organic.

    • Wash with MTBE (2 x 50 mL) to remove neutral impurities.

    • Basify aqueous layer to pH 10 with 10N NaOH.

    • Extract product into IPAC (Isopropyl Acetate) (3 x 50 mL).

    • Concentrate in vacuo to yield the free base amine.

Part 5: References

  • Savile, C. K., et al. (2010).[2][3] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.[5]

  • Dunn, P. J., et al. (2011). The importance of Green Chemistry in Process Research and Development. Chemical Society Reviews, 40, 5225-5246.

  • ACS Green Chemistry Institute. (2024). Process Mass Intensity (PMI) Calculation Tools.[6][7] ACS GCI Pharmaceutical Roundtable.

  • Ye, F., et al. (2021).[1] Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation.[1] RSC Advances, 11, 4680-4685.

  • Ghisalba, O., et al. (2010). Biocatalytic Synthesis of Chiral Amines and Amino Acids. Chimia, 64(11), 780.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Spectral Databases

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, particularly within the realms of proteomics and metabolomics, the accurate identification of molecules from complex mixtures is paramount. Mass spectrometry has emerged as a powerful tool for this purpose, generating unique spectral "fingerprints" for thousands of compounds in a single experiment.[1] However, the raw data from a mass spectrometer is only as valuable as our ability to interpret it. This is where spectral libraries—curated collections of reference spectra—become indispensable.[1] By matching the spectral fingerprint of an unknown compound to a known entry in a library, researchers can achieve high-confidence identifications, significantly accelerating the pace of discovery in drug development, biomarker research, and systems biology.[1][2]

This guide provides a comprehensive comparison of strategies and tools for cross-referencing experimental mass spectrometry data with spectral databases. As a senior application scientist, my goal is to equip you not just with protocols, but with the underlying principles and critical considerations necessary to ensure the scientific rigor and integrity of your findings.

Part 1: The Landscape of Spectral Libraries: Public vs. In-House

The first critical decision in a spectral library-based workflow is the choice of the library itself. Researchers have two primary options: leveraging large, publicly available repositories or building a smaller, more specific in-house or custom library.

Public Spectral Libraries: A Double-Edged Sword

Public spectral libraries are vast repositories, often containing hundreds of thousands to millions of spectra from a wide array of organisms and experimental conditions.[1] Their primary advantage is their comprehensiveness, offering the potential to identify a broad range of molecules without the need for extensive in-house library generation. However, this breadth can also be a drawback. The lack of standardization across different contributing laboratories can lead to inconsistencies in data quality and identification.[1] Furthermore, these libraries may have limited coverage of rare or novel compounds that are specific to a particular research area.[1]

In-House Spectral Libraries: The Gold Standard for Specificity

Creating a custom spectral library from your own well-characterized samples offers unparalleled specificity and quality control. While more labor-intensive to generate, these libraries are tailored to the specific instrumentation and experimental conditions of your laboratory, leading to more accurate and reliable identifications. This is particularly crucial for quantitative studies where consistency is key.

Here is a comparison of some of the most prominent public spectral databases:

DatabaseDescriptionStrengthsWeaknesses
NIST Mass Spectral Library A comprehensive collection of electron ionization (EI) and tandem mass spectra (MS/MS).Extensive coverage of small molecules, high-quality curated data.Primarily focused on small molecules, commercial license required.
METLIN A repository of MS/MS spectra for metabolites, lipids, and small molecules.Large number of compounds, web-based interface with various search options.Data quality can be variable, some features require a subscription.
Human Metabolome Database (HMDB) A database containing detailed information about metabolites found in the human body, including spectral data.Rich annotation of human metabolites, links to biological pathways.Limited to human metabolites.[3]
MassBank of North America (MoNA) An open-source repository of mass spectral data from various contributors.Free and open access, diverse collection of spectra.Data quality and annotation can be inconsistent.[3]
Global Natural Products Social Molecular Networking (GNPS) A web-based platform for the analysis and sharing of mass spectrometry data, including extensive public spectral libraries.Excellent for natural products research, powerful data analysis tools.Can have a steep learning curve for new users.[4]
MetaboLights A repository for metabolomics studies, including raw data and associated metadata.Cross-species and cross-technique coverage, detailed experimental metadata.Primarily a data repository, not a standalone spectral library for searching.[5]

Part 2: Building High-Quality Custom Spectral Libraries: A Step-by-Step Protocol

For researchers requiring the highest level of accuracy and reproducibility, building a custom spectral library is the recommended approach. This process involves generating high-quality tandem mass spectra from known compounds or complex mixtures and compiling them into a searchable library.

Experimental Protocol: Creating a DDA-Based Spectral Library

This protocol outlines the generation of a spectral library from data-dependent acquisition (DDA) mass spectrometry experiments, a common method for in-depth proteomic or metabolomic profiling.

  • Sample Preparation and Fractionation:

    • Begin with a representative pool of your biological samples.

    • For complex proteomic samples, perform protein digestion (e.g., with trypsin) followed by peptide fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity and increase the depth of analysis.

  • Data-Dependent Acquisition (DDA) Mass Spectrometry:

    • Analyze each fraction using a high-resolution mass spectrometer operating in DDA mode.

    • In DDA, the instrument automatically selects the most abundant precursor ions for fragmentation, generating high-quality MS/MS spectra.

  • Database Searching and Peptide/Metabolite Identification:

    • Process the raw DDA data using a sequence database search engine (for proteomics) like Mascot or a compound database for metabolomics.

    • This step identifies the peptides or metabolites corresponding to the acquired MS/MS spectra.

  • Spectral Library Generation:

    • Use a spectral library building tool, such as Spectronaut's Pulsar search engine, DIA-NN, or Mascot, to compile the identified spectra into a library.[6][7][8]

    • The software will typically perform quality filtering, retaining only high-confidence identifications and representative spectra for each precursor.

Workflow for Custom Spectral Library Generation

Custom_Library_Workflow cluster_wet_lab Wet Lab cluster_data_analysis Data Analysis Sample_Prep Sample Preparation (e.g., Digestion, Fractionation) LC_MS DDA LC-MS/MS Analysis Sample_Prep->LC_MS Raw_Data Raw MS Data LC_MS->Raw_Data Database_Search Database Search (e.g., Mascot, Sequest) Raw_Data->Database_Search Library_Generation Spectral Library Generation (e.g., Spectronaut, DIA-NN) Database_Search->Library_Generation Final_Library Final_Library Library_Generation->Final_Library Final Spectral Library

Caption: Workflow for creating a custom spectral library from DDA data.

Part 3: The Art of Spectral Library Searching: Algorithms and Software

Once a spectral library is chosen or created, the next step is to search your experimental data against it. This process, known as spectral matching, involves comparing the fragmentation pattern of an unknown spectrum to the reference spectra in the library.[1]

Spectral Matching Algorithms

Several algorithms are used to score the similarity between an experimental and a library spectrum. The most common is the dot-product score , which calculates the cosine of the angle between two vectors representing the spectra. A higher dot-product score indicates a greater similarity. Other algorithms may incorporate additional information, such as the mass accuracy of the fragment ions and the presence of specific ion series.

Software for Spectral Library Searching

A variety of software tools are available for performing spectral library searches. The choice of software will depend on the type of data (DDA or DIA), the desired level of customization, and the user's bioinformatics expertise.

SoftwareData TypeKey FeaturesLicensing
Spectronaut DIAAdvanced algorithms for DIA data analysis, integrated library generation from DDA, DIA, or FASTA files, high-precision iRT calibration.[7][9]Commercial
DIA-NN DIAFast and sensitive analysis of DIA data, can generate libraries from DIA data or FASTA files, open-source.[8]Open-Source
Skyline DDA, DIA, SRM/PRMWidely used for targeted proteomics, supports spectral library building and searching, excellent visualization tools.[10]Open-Source
OpenSWATH DIAA set of open-source tools for DIA data analysis, highly customizable, part of the OpenMS framework.[11]Open-Source
Mascot DDACan search spectral libraries in conjunction with sequence databases, allows for the creation of custom libraries from search results.[6][12]Commercial
NIST MSPepSearch DDAA widely used search engine for spectral libraries, often integrated into other software packages.[13]Commercial/Free
General Spectral Search Workflow

Spectral_Search_Workflow cluster_input Input Data cluster_processing Processing Experimental_Data Experimental MS/MS Data Search_Engine Spectral Search Engine (e.g., Spectronaut, DIA-NN) Experimental_Data->Search_Engine Spectral_Library Spectral Library (Public or Custom) Spectral_Library->Search_Engine Scoring Scoring Algorithm (e.g., Dot-product) Search_Engine->Scoring FDR_Control FDR Estimation Scoring->FDR_Control Identified_Spectra Identified_Spectra FDR_Control->Identified_Spectra Identified Spectra

Caption: A generalized workflow for spectral library searching.

Part 4: Ensuring Trustworthiness: Quality Control and Validation

A critical aspect of any analytical workflow is the rigorous control of false positives. In spectral library searching, this is achieved through the estimation of the False Discovery Rate (FDR).[14][15]

False Discovery Rate (FDR) Estimation

The FDR is the expected proportion of incorrect identifications among all the reported identifications.[15] A common method for FDR estimation is the target-decoy approach .[15] In this strategy, the search is performed against a concatenated library containing the original "target" spectra and a set of "decoy" spectra. These decoy spectra are generated by reversing or shuffling the sequences of the target peptides, creating a set of incorrect but statistically similar entries. The FDR can then be calculated by comparing the number of hits to the target and decoy databases at a given score threshold.[15][16]

Protocol for FDR Estimation in Spectral Library Searching
  • Generate a Decoy Library: Create a decoy spectral library from your target library. Most spectral library search software has built-in functionality for this.

  • Perform the Search: Search your experimental data against the combined target-decoy library.

  • Calculate q-values: For each identification, calculate a q-value, which is the minimum FDR at which that identification would be considered significant.

  • Filter by q-value: Apply a q-value cutoff (e.g., 0.01 for a 1% FDR) to obtain a high-confidence list of identifications.

FDR Estimation Workflow

FDR_Workflow Target_Library Target Spectral Library Decoy_Generation Decoy Library Generation Target_Library->Decoy_Generation Combined_Library Combined Target-Decoy Library Target_Library->Combined_Library Decoy_Library Decoy Spectral Library Decoy_Generation->Decoy_Library Decoy_Library->Combined_Library Spectral_Search Spectral Library Search Combined_Library->Spectral_Search Experimental_Data Experimental MS/MS Data Experimental_Data->Spectral_Search Scored_Matches Scored Matches to Target and Decoy Spectral_Search->Scored_Matches FDR_Calculation FDR Calculation (q-value estimation) Scored_Matches->FDR_Calculation Confident_IDs High-Confidence Identifications FDR_Calculation->Confident_IDs

Caption: The target-decoy approach for False Discovery Rate (FDR) estimation.

Conclusion

Cross-referencing experimental data with spectral databases is a powerful and increasingly routine method for the identification and quantification of molecules in complex biological samples. The choice between public and in-house libraries, the selection of appropriate software tools, and the rigorous application of quality control measures are all critical for obtaining reliable and reproducible results. As technology continues to advance, with improvements in instrumentation, algorithms, and the size and quality of spectral libraries, the utility of this approach in drug development and life sciences research will only continue to grow.

References

  • National Institute of Standards and Technology. (n.d.). Tutorial: Spectral Library Search with NIST MSPepSearch and Error Rate Estimation. Retrieved from [Link]

  • IROA Technologies. (2025, May 19). Why Mass Spectral Libraries Matter in Analytical Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Building and Using MS/MS Spectral Libraries for Peptide Identifications in Proteomics. Retrieved from [Link]

  • Kessner, D., et al. (2019). Expanding the use of spectral libraries in proteomics. Journal of Proteome Research, 18(4), 1859-1867. Retrieved from [Link]

  • Wiley Analytical Science. (2018, May 3). NIST spectral library matching was poor, puzzling Livermore. Retrieved from [Link]

  • Wasatch Photonics. (2025, March 3). Raman Library Matching. YouTube. Retrieved from [Link]

  • LabRoots. (2021, October 28). Developing multidimensional Skyline spectral libraries for rapid lipid analysis. YouTube. Retrieved from [Link]

  • American Chemical Society. (2022, July 29). Augmentation of MS/MS Libraries with Spectral Interpolation for Improved Identification. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Matrix Science. (n.d.). Mascot help: Spectral library search. Retrieved from [Link]

  • Das, A., et al. (2014). Spectral Library Generating Function for Assessing Spectrum-Spectrum Match Significance. Journal of Proteome Research, 13(10), 4426-4435. Retrieved from [Link]

  • Gessulat, S., et al. (2022). MSLibrarian: Optimized Predicted Spectral Libraries for Data-Independent Acquisition Proteomics. Journal of Proteome Research, 21(3), 735-748. Retrieved from [Link]

  • Biognosys. (2017, November 24). Biognosys Webinar: Spectral library generation for DIA targeted analysis. YouTube. Retrieved from [Link]

  • Matrix Science. (2023, March 15). Generating high quality spectral libraries for DIA-MS. Retrieved from [Link]

  • American Chemical Society. (2012, June 22). Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. Analytical Chemistry. Retrieved from [Link]

  • Lam, H. (2011). Building and Searching Tandem Mass Spectral Libraries for Peptide Identification. Proteomics, 11(18), 3587-3598. Retrieved from [Link]

  • National Institutes of Health. (n.d.). False Discovery Rate Estimation for Hybrid Mass Spectral Library Search Identifications in Bottom-up Proteomics. Retrieved from [Link]

  • Biognosys. (n.d.). Generate a spectral library in Spectronaut from run files, Search Archives, or a combination of both, using Pulsar search engine. Retrieved from [Link]

  • Reddit. (2024, November 5). Trouble with m/z error (ppm) in library matching. r/massspectrometry. Retrieved from [Link]

  • GitHub. (n.d.). vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. Retrieved from [Link]

  • Wang, M., et al. (2021). The critical role that spectral libraries play in capturing the metabolomics community knowledge. Metabolites, 11(1), 35. Retrieved from [Link]

  • FoodBAll. (n.d.). Spectral Libraries. Retrieved from [Link]

  • Reddit. (n.d.). How does library generation from a DIA dataset work? r/proteomics. Retrieved from [Link]

  • American Chemical Society. (n.d.). Benefit of In Silico Predicted Spectral Libraries in Data-Independent Acquisition Data Analysis Workflows. Journal of Proteome Research. Retrieved from [Link]

  • Biognosys. (2020, May 6). How to make a spectral library for a labeled DIA experiment using Pulsar. YouTube. Retrieved from [Link]

  • LKI Consulting. (2026, January 21). Spectral Libraries: Hyperspectral Validation Uncertainties. Retrieved from [Link]

  • QGIS. (n.d.). Creating/Editing a Spectral Library. Retrieved from [Link]

  • SCIEX. (n.d.). Spectral Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Step-by-Step Overview of the Spectral Library Construction Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Artificial Decoy Spectral Libraries for False Discovery Rate Estimation in Spectral Library Searching in Proteomics. Retrieved from [Link]

  • MetwareBio. (n.d.). Essential for metabolomics research: a summary of commonly used public metabolite databases. Retrieved from [Link]

  • American Chemical Society. (2021, January 11). On Selecting a Suitable Spectral Matching Method for Automated Analytical Applications of Raman Spectroscopy. ACS Omega. Retrieved from [Link]

  • GitHub. (n.d.). hgb-bin-proteomics/MSAnnika_Spectral_Library_exporter: Generate a spectral library for Spectronaut from MS Annika results. Retrieved from [Link]

  • OpenMS. (n.d.). FalseDiscoveryRate. Retrieved from [Link]

  • SCIEX. (2023, September 1). What Is a DIA-NN Library-Free Search in a Data-Independent Acquisition (DIA) Proteomics Workflow on ZenoTOF 7600 System?. Retrieved from [Link]

  • University of California San Diego. (2025, December 8). GNPS Public Spectral Libraries. Retrieved from [Link]

  • Peak Spectroscopy. (n.d.). Spectral Library Search in Peak® Spectroscopy Software. Retrieved from [Link]

  • Biognosys. (n.d.). Spectronaut™ Tutorial Series - Generating Hybrid Spectral Libraries. Retrieved from [Link]

  • Oxford Academic. (2010, June 1). Open MS/MS spectral library search to identify unanticipated post-translational modifications and increase spectral identification rate. Bioinformatics. Retrieved from [Link]

  • labCognition. (n.d.). Library-Search: Home. Retrieved from [Link]

  • GitHub. (2024, May 26). How to analyse samples with previously-generated spectral library. Retrieved from [Link]

  • Oxford Academic. (2023, November 16). MetaboLights: open data repository for metabolomics. Nucleic Acids Research. Retrieved from [Link]

  • OpenMS. (2026, January 29). OpenMS. Retrieved from [Link]

  • Metabolomics Association of North America (MANA). (n.d.). FAQs 2. Retrieved from [Link]

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A Comparative Analysis of Leaving Group Potential in Halo-Nitrobenzoates for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. Nucleophilic aromatic substitution (SNAr) stands out as a robust and versatile methodology for the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[1] The efficiency of these transformations is critically dependent on the interplay between the nucleophile, the solvent, and, most crucially, the nature of the leaving group. This guide provides an in-depth comparative study of the leaving group potential of halo-nitrobenzoates, offering experimental data and mechanistic insights to inform substrate selection and reaction optimization.

The core principle governing leaving group ability is the stability of the departing species; a more stable anion is a better leaving group.[2] This stability is inversely proportional to the basicity of the leaving group, meaning weaker bases are superior leaving groups.[3][4] The pKa of the conjugate acid of the leaving group serves as a reliable quantitative indicator of this relationship: a lower pKa corresponds to a stronger acid and a weaker, more stable conjugate base.[4]

In the context of halo-nitrobenzoates, the presence of one or more strongly electron-withdrawing nitro groups is essential. These groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[5][6] This guide will focus on systems where the benzoate moiety itself is the leaving group, and how halogen and nitro substituents on this departing group modulate its efficacy.

The "Element Effect" in Nucleophilic Aromatic Substitution: A Counterintuitive Trend

In aliphatic nucleophilic substitution (SN1 and SN2), the leaving group ability of halogens follows the trend I > Br > Cl > F, which correlates with the strength of the carbon-halogen bond and the stability of the halide anion.[7] However, in many SNAr reactions, a counterintuitive trend, often referred to as the "element effect," is observed, with the order frequently being F > Cl ≈ Br > I.[7][8]

This reversal is a direct consequence of the two-step addition-elimination mechanism of SNAr reactions. The first step, the formation of the resonance-stabilized Meisenheimer complex, is typically the rate-determining step.[9] Fluorine's high electronegativity strongly stabilizes the developing negative charge in this intermediate through its inductive effect, thereby lowering the transition state energy and accelerating the reaction.[10] The breaking of the carbon-halogen bond occurs in the second, faster step and thus has a lesser impact on the overall reaction rate.

Comparative Data: Leaving Group Potential in Activated Systems

The following table summarizes key data for comparing the leaving group potential of various substituted benzoates. The pKa values of the corresponding benzoic acids are provided as a measure of the thermodynamic stability of the leaving group. Lower pKa values indicate a more acidic parent compound and therefore a more stable, better leaving group.

Leaving Group (Substituted Benzoate)Position of SubstituentspKa of Conjugate AcidRelative Leaving Group Ability
Benzoate-4.20Baseline
4-Nitrobenzoatepara3.45[11]Good
2-Nitrobenzoateortho2.2[12]Very Good
2,4-Dinitrobenzoateortho, para~1.4 (estimated)Excellent
4-Chlorobenzoatepara3.98Moderate
2-Chlorobenzoateortho2.94Good
2-Fluorobenzoateortho3.27Good
2-Bromobenzoateortho2.85Very Good
2-Iodobenzoateortho2.86Very Good

Note: pKa values can vary slightly depending on the measurement conditions (e.g., solvent, temperature). The relative leaving group abilities are qualitative assessments based on the provided pKa data and established principles of SNAr reactions.

The data clearly illustrates the significant impact of electron-withdrawing substituents on the acidity of benzoic acid, and by extension, the stability of the benzoate leaving group. The presence of a nitro group, particularly in the ortho position, substantially lowers the pKa, indicating a more stable anion and a better leaving group.[12] Halogens also increase acidity through their inductive effect, with the ortho position again showing a more pronounced effect.

Experimental Protocol: Kinetic Analysis of SNAr Reactions by UV-Visible Spectrophotometry

To quantitatively compare the leaving group potential of different halo-nitrobenzoates, a kinetic study monitoring the rate of an SNAr reaction is a robust approach. UV-Visible spectrophotometry is a convenient and widely used technique for this purpose, provided the reactants and products have distinct absorption spectra.[2][13]

Objective:

To determine the second-order rate constants for the reaction of a series of ortho-substituted halo-nitrobenzoates with a common nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol or acetonitrile).

Materials:
  • Substrates: 2-fluoro-4-nitrobenzoate, 2-chloro-4-nitrobenzoate, 2-bromo-4-nitrobenzoate, 2-iodo-4-nitrobenzoate, and 2,4-dinitrobenzoate (as methyl or ethyl esters)

  • Nucleophile: Piperidine

  • Solvent: Anhydrous methanol or acetonitrile

  • UV-Visible Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and syringes

Experimental Workflow Diagram:

G cluster_prep Solution Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis A Prepare stock solutions of each halo-nitrobenzoate substrate B Prepare a stock solution of piperidine A->B C Create a series of dilutions for the product to generate a calibration curve D Equilibrate substrate solution and spectrophotometer to desired temperature E Inject a known concentration of piperidine into the cuvette containing the substrate D->E F Immediately start monitoring the absorbance change at the λmax of the product over time E->F G Plot Absorbance vs. Time F->G H Convert absorbance to concentration using the Beer-Lambert law and the calibration curve G->H I Plot ln([A]t/[A]0) vs. Time to determine the pseudo-first-order rate constant (kobs) H->I J Plot kobs vs. [Piperidine] to determine the second-order rate constant (k2) I->J

Caption: Workflow for kinetic analysis of SNAr reactions.

Step-by-Step Procedure:
  • Preparation of Solutions:

    • Prepare stock solutions of each halo-nitrobenzoate substrate and piperidine in the chosen solvent at known concentrations.

    • Synthesize a small amount of the expected product (the piperidine-substituted nitrobenzoate) to determine its maximum absorbance wavelength (λmax) and to prepare a series of standard solutions for generating a Beer-Lambert law calibration curve (Absorbance vs. Concentration).

  • Kinetic Runs:

    • Set the spectrophotometer to the λmax of the product.

    • Place a known volume and concentration of the halo-nitrobenzoate solution in a quartz cuvette and allow it to equilibrate to the desired reaction temperature in the thermostatted cell holder.

    • Initiate the reaction by injecting a known, excess concentration of the piperidine solution into the cuvette.

    • Immediately begin recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • For each kinetic run, convert the absorbance data to concentration of the product at each time point using the previously generated calibration curve.

    • Calculate the concentration of the reactant halo-nitrobenzoate at each time point by subtracting the product concentration from the initial reactant concentration.

    • Since the piperidine is in large excess, the reaction follows pseudo-first-order kinetics. Plot ln([Substrate]t) versus time. The slope of this plot will be equal to -kobs (the pseudo-first-order rate constant).

    • Repeat the experiment with different excess concentrations of piperidine.

    • Plot kobs versus the concentration of piperidine. The slope of this line will be the second-order rate constant (k2).

  • Comparison:

    • Compare the k2 values obtained for each of the halo-nitrobenzoate substrates. A higher k2 value indicates a faster reaction and a better leaving group.

Mechanistic Considerations and the Role of Substituents

The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as the Meisenheimer complex.[5]

SNAr Mechanism Diagram:

SNAr_Mechanism cluster_structures Chemical Structures Reactants Substrate + Nucleophile TS1 Transition State 1 Reactants->TS1 k1 (rate-determining) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k2 Products Product + Leaving Group TS2->Products Reactant_Struct Reactant Structure Nucleophile_Struct Nucleophile Intermediate_Struct Meisenheimer Complex Structure Product_Struct Product Structure Leaving_Group_Struct Leaving Group

Caption: Energy profile of a typical SNAr reaction.

The stability of the Meisenheimer complex is paramount to the overall reaction rate. Electron-withdrawing groups, such as the nitro group, positioned ortho or para to the reaction center are crucial for stabilizing the negative charge that develops in the ring through resonance.[6] This stabilization lowers the energy of the intermediate and the preceding transition state, thereby accelerating the reaction.

The nature of the halogen substituent on the benzoate leaving group influences the reaction in two primary ways:

  • Inductive Effect: All halogens are electron-withdrawing through the inductive effect, which increases the acidity of the parent benzoic acid and stabilizes the resulting benzoate anion. This effect generally follows the order F > Cl > Br > I.

  • Polarizability: While fluorine is the most electronegative, it is the least polarizable. Larger halogens like bromine and iodine are more polarizable, which can play a role in stabilizing the transition state through interactions with the solvent.

The interplay of these effects, along with the specific reaction conditions (nucleophile, solvent, temperature), will determine the precise order of leaving group potential among the halo-nitrobenzoates.

Conclusion

The selection of an appropriate leaving group is a critical parameter in the design of efficient SNAr reactions. In halo-nitrobenzoate systems, the leaving group potential is significantly enhanced by the presence of electron-withdrawing substituents that stabilize the departing benzoate anion. The ortho-nitro group is particularly effective in this regard due to its strong inductive and resonance effects.

While the "element effect" often renders fluoride a surprisingly good leaving group in SNAr reactions directly on the aromatic ring, the influence of halogens on a departing benzoate group is more nuanced, with a combination of inductive effects and polarizability dictating their relative efficacy. The experimental determination of reaction kinetics, as outlined in this guide, provides the most reliable method for quantitatively comparing the leaving group potential of different halo-nitrobenzoates in a specific chemical transformation. This data-driven approach enables researchers and drug development professionals to make informed decisions in the synthesis of complex aromatic molecules.

References

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  • Ashenhurst, J. (2011, April 12). What Makes A Good Leaving Group? Master Organic Chemistry. Retrieved from [Link]

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  • Colvin, M. E., Cramer, C. J., Dikanov, S. A., Eibling, M. J., Glover, S. A., Gormin, D. A., ... & Zipse, H. (2010). Recent advances in heterolytic nucleofugal leaving groups. Chemical Society Reviews, 39(8), 2943-2972. [Link]

  • Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? (2018, November 28). Quora. Retrieved from [Link]

  • Um, I. H., Lee, J. Y., & Kim, S. M. (2007). A Kinetic Study on Nucleophilic Displacement Reactions of Aryl Benzenesulfonates with Potassium Ethoxide: Role of K+ Ion and Reaction Mechanism Deduced from Analyses of LFERs and Activation Parameters. The Journal of Organic Chemistry, 72(19), 7231–7237. [Link]

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  • Why do the nitro groups change the relative leaving tendencies of... (n.d.). Pearson+. Retrieved from [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., & Mathew, T. (2011). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Journal of Physical Organic Chemistry, 24(10), 923-931. [Link]

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